1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-18-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)16-15(17)19/h2-9H,10H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXWZJQHECVSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325701 | |
| Record name | 3-[(4-methoxyphenyl)methyl]-1H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792670 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
352330-22-4 | |
| Record name | 3-[(4-methoxyphenyl)methyl]-1H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, synthesis, potential therapeutic applications, and analytical characterization.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system is a vital pharmacophore in drug discovery, forming the core structure of numerous therapeutic agents.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets.[1] Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects.[1][2][3][4] The compound 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol belongs to the benzimidazole-2-thione class, which is known for its diverse biological activities.[1] The introduction of a 4-methoxybenzyl group at the N1 position can significantly influence the compound's physicochemical properties and biological activity.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 352330-22-4 | [5] |
| Molecular Formula | C₁₅H₁₄N₂OS | [5] |
| Molecular Weight | 270.4 g/mol | [5] |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione | [5] |
| Appearance | Solid (form may vary) | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | 1.2 µg/mL at pH 7.4 | [5] |
Synthesis and Purification
Conceptual Synthetic Pathway:
A conceptual workflow for the synthesis.
Detailed Experimental Protocol:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 1H-benzimidazole-2-thiol (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Addition of Base: Add a base (1.1-1.5 equivalents), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. The choice of base is critical; stronger bases like NaH may be required for complete deprotonation of the thiol, but milder bases like K₂CO₃ are often sufficient and easier to handle.
-
Addition of Alkylating Agent: To the stirred suspension, add 4-methoxybenzyl chloride (1 equivalent) dropwise at room temperature. The methoxybenzyl group is the key substituent being introduced.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) to facilitate the reaction. Progress should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol.
Potential Biological Activities and Therapeutic Applications
The benzimidazole scaffold is a cornerstone in the development of various therapeutic agents.[1][2] Derivatives of benzimidazole-2-thiol have been reported to exhibit a wide array of biological activities.
Potential Therapeutic Areas:
-
Antimicrobial Activity: Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.[2]
-
Anthelmintic Activity: The benzimidazole core is found in several widely used anthelmintic drugs.[1][3]
-
Anticancer Activity: Some benzimidazole derivatives have shown promise as anticancer agents, potentially through mechanisms like tubulin polymerization inhibition.[3]
-
Antiviral Activity: The structural resemblance to purines allows some benzimidazoles to interfere with viral replication.[4]
-
α-Glucosidase Inhibition: Certain benzimidazole-2-thiol derivatives have been identified as potent inhibitors of α-glucosidase, suggesting potential applications in the management of type 2 diabetes.[7][8]
The specific biological activities of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol would require dedicated in-vitro and in-vivo studies. The 4-methoxybenzyl substituent may enhance its lipophilicity, potentially improving cell membrane permeability and oral bioavailability, which are desirable properties in drug candidates.
Analytical Characterization
Confirming the identity and purity of a synthesized compound is a critical step in chemical research and drug development. A combination of spectroscopic and chromatographic techniques is typically employed.
Standard Analytical Workflow:
A typical workflow for analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzimidazole and the 4-methoxybenzyl groups, as well as the methylene and methoxy protons. The ¹³C NMR would confirm the number and types of carbon atoms present.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational bands would include those for N-H stretching (if tautomerism occurs), C=S (thione), C-O (ether), and aromatic C-H and C=C stretching.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A single, sharp peak in the chromatogram under various conditions is indicative of a high-purity sample.
Conclusion
1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established methods, and its structural features suggest a range of possible biological activities that warrant further investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzimidazole derivatives.
References
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Argirova, M. A., Georgieva, M. K., Hristova-Avakumova, N. G., Vuchev, D. I., Popova-Daskalova, G. V., Anichina, K. K., & Yancheva, D. Y. (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39277–39290. [Link]
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Khan, I., Ali, S., Muhammad, N., Khan, A., Ali, S., & Perveen, S. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44365–44375. [Link]
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Khan, I., Ali, S., Muhammad, N., Khan, A., Ali, S., & Perveen, S. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC. [Link]
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Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Substituted Benzimidazole-2-thiones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Substituted benzimidazole-2-thiones represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, and their interactions in the crystalline state, are paramount to understanding their physicochemical properties, stability, and ultimately, their mechanism of action at a molecular level. This guide provides an in-depth exploration of the methodologies and rationale behind the crystal structure analysis of this important class of compounds, offering a robust framework for researchers in the field of drug design and development.
The Foundation: Synthesis and Single Crystal Growth
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages are critical and directly impact the success of the X-ray diffraction experiment.
Synthetic Strategies for Substituted Benzimidazole-2-thiones
A common and effective method for the synthesis of benzimidazole-2-thione derivatives involves the reaction of substituted o-phenylenediamines with carbon disulfide in the presence of a base like potassium hydroxide.[3] The reaction can be readily modified to introduce a variety of substituents on the benzene ring, allowing for the systematic exploration of structure-activity relationships.
Experimental Protocol: Synthesis of a Substituted Benzimidazole-2-thione
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted o-phenylenediamine in a suitable solvent, such as ethanol.
-
Addition of Reagents: To this solution, add a stoichiometric amount of potassium hydroxide, followed by the slow addition of carbon disulfide.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is then collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture).[1]
Causality: The choice of base is crucial as it facilitates the deprotonation of the amine groups, making them more nucleophilic towards the electrophilic carbon of carbon disulfide. The subsequent intramolecular cyclization and tautomerization lead to the stable benzimidazole-2-thione core. The purification by recrystallization is essential to remove any unreacted starting materials or by-products, which could hinder the growth of single crystals.[4]
The Art of Crystallization: From Molecule to Measurable Crystal
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[5] A suitable crystal should be well-formed, of an appropriate size (typically 0.1-0.3 mm in each dimension), and free from significant defects.[5] Several techniques can be employed, and the optimal method is often determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly. As the concentration of the solute increases, it reaches a supersaturated state, leading to the formation of crystals. This method is straightforward but offers limited control over the rate of crystallization.[6]
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The solubility of most organic compounds decreases with temperature, leading to crystallization upon cooling. The rate of cooling is a critical parameter that influences crystal quality.[6]
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. This technique provides excellent control over the crystallization process.
-
Anti-Solvent Diffusion: This method involves carefully layering a solvent in which the compound is soluble with an "anti-solvent" in which it is insoluble. Diffusion at the interface of the two liquids leads to a gradual decrease in solubility and promotes crystal growth.[6]
Self-Validation: The quality of the obtained crystals should be initially assessed under a microscope. Well-defined edges, smooth faces, and the absence of cracks or twinning are indicative of a good-quality single crystal.
The Core Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.
The Workflow of a Single-Crystal X-ray Diffraction Experiment
The following diagram illustrates the key stages of an SCXRD experiment, from data collection to the final structural model.
Caption: Workflow of a single-crystal X-ray diffraction experiment.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected at different orientations.[7]
-
Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors.[8]
-
Structure Solution: The processed data is used to determine the initial arrangement of atoms in the crystal's unit cell. For small molecules like benzimidazole-2-thiones, "direct methods" are commonly used to solve the phase problem.[5]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction data.[9]
-
Structure Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density.
Authoritative Grounding: The refinement process is guided by statistical parameters such as the R-factor and the goodness-of-fit (GooF), which quantify the agreement between the model and the data. A low R-factor (typically below 5% for small molecules) indicates a good refinement.
Key Crystallographic Software
A variety of software packages are available for controlling the diffractometer, processing the data, and solving, refining, and visualizing the crystal structure. Some commonly used programs include:
-
Data Collection and Processing: CrysAlisPro, APEX, and MOSFLM are widely used for instrument control and initial data processing.[8][10]
-
Structure Solution and Refinement: The SHELX suite of programs (SHELXT, SHELXL) is the gold standard for small-molecule crystallography.[9] Olex2 provides a user-friendly graphical interface for the SHELX programs.[11][12]
-
Visualization and Analysis: Mercury and VESTA are powerful tools for visualizing crystal structures, analyzing intermolecular interactions, and generating high-quality graphics for publications.[11] CrystalExplorer is specifically designed for Hirshfeld surface analysis.[13][14]
Interpreting the Crystal Structure: From Data to Insight
The final output of a crystal structure analysis is a set of atomic coordinates that define the molecule's geometry and its arrangement within the crystal lattice. A thorough interpretation of this information is crucial for gaining meaningful insights.
Molecular Geometry
The primary information obtained from a crystal structure is the precise measurement of bond lengths, bond angles, and torsion angles. These parameters provide a detailed picture of the molecule's conformation in the solid state. For substituted benzimidazole-2-thiones, key parameters to analyze include:
-
The planarity of the benzimidazole ring system.
-
The C=S bond length, which confirms the thione tautomeric form in the solid state.[3]
-
The conformation of the substituents on the benzimidazole core.
Table 1: Representative Crystallographic Data for a Hypothetical Substituted Benzimidazole-2-thione
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.231(3) |
| c (Å) | 12.675(4) |
| β (°) | 98.76(1) |
| Volume (ų) | 1092.1(5) |
| Z | 4 |
| R-factor (%) | 3.8 |
| Goodness-of-fit | 1.05 |
Intermolecular Interactions and Crystal Packing
In the solid state, molecules are not isolated but are packed together in a highly ordered manner, stabilized by a network of intermolecular interactions. Understanding these interactions is key to explaining the crystal's stability and physical properties.
Types of Intermolecular Interactions in Benzimidazole-2-thione Crystals:
-
Hydrogen Bonds: The N-H groups of the benzimidazole ring are excellent hydrogen bond donors, while the thione sulfur atom can act as a hydrogen bond acceptor. These N-H···S hydrogen bonds are often a dominant feature in the crystal packing of these compounds.[15]
-
π-π Stacking: The aromatic benzimidazole rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion.
-
Other Weak Interactions: C-H···π, C-H···S, and S···S interactions can also play a significant role in stabilizing the crystal structure.
The following diagram illustrates a common hydrogen bonding motif in benzimidazole-2-thione crystals, leading to the formation of a dimeric structure.
Caption: Dimeric structure formed by N-H···S hydrogen bonds.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[16] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules.
By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts, allowing for a detailed comparison of the packing environments in different crystal structures.
Bridging Structure and Function: Implications for Drug Development
The detailed structural information obtained from crystal structure analysis is invaluable for drug development professionals.
Structure-Activity Relationship (SAR) Studies
By determining the crystal structures of a series of substituted benzimidazole-2-thiones with varying biological activities, researchers can establish clear structure-activity relationships.[2] For example, the conformation of a particular substituent or the presence of a specific hydrogen bonding motif might be crucial for binding to a biological target.
Molecular Docking and Drug Design
The experimentally determined crystal structure provides a highly accurate starting point for computational studies, such as molecular docking.[17] Docking simulations can be used to predict how a benzimidazole-2-thione derivative might bind to the active site of a target protein. This information can then be used to design new derivatives with improved binding affinity and selectivity.
The following diagram illustrates the principle of molecular docking, where the ligand (benzimidazole-2-thione derivative) is fitted into the binding site of a receptor protein.
Caption: The role of molecular docking in drug design.
Conclusion: The Indispensable Role of Crystal Structure Analysis
The crystal structure analysis of substituted benzimidazole-2-thiones is a multifaceted process that provides a wealth of information, from the precise geometry of the molecule to the intricate network of intermolecular interactions that govern its solid-state properties. This detailed structural understanding is not merely an academic exercise; it is a cornerstone of modern drug discovery and development. By integrating the insights from X-ray crystallography with synthetic chemistry and computational modeling, researchers can rationally design and optimize novel benzimidazole-2-thione derivatives with enhanced therapeutic potential. This guide has provided a comprehensive overview of the key principles, methodologies, and applications in this exciting field, empowering researchers to confidently navigate the path from synthesis to structure and, ultimately, to function.
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An In-Depth Technical Guide to the Thione-Thiol Tautomerism in 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
This guide provides a comprehensive technical exploration of the thione-thiol tautomerism in 1-(4-methoxybenzyl)-1H-benzimidazole-2-thiol, a molecule of significant interest within medicinal chemistry due to the prevalence of the benzimidazole scaffold in numerous therapeutic agents.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical methodologies for the characterization of this dynamic isomeric equilibrium.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a critical role in the behavior of bioactive molecules.[4] The ability of a compound to exist in different tautomeric forms can profoundly influence its physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. For nitrogen-containing heterocyclic compounds like benzimidazoles, prototropic tautomerism is a key consideration in drug design and development.[5]
The thione-thiol tautomerism in 1-(4-methoxybenzyl)-1H-benzimidazole-2-thiol involves the migration of a proton between a nitrogen atom and a sulfur atom, leading to two distinct forms: the thione (amide) form and the thiol (iminol) form. Understanding the predominant tautomer and the factors that influence this equilibrium is paramount for predicting molecular interactions and biological activity.
Synthesis of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
The synthesis of 2-substituted benzimidazole derivatives is a well-established area of organic chemistry, with various synthetic routes available.[6][7][8] A common and effective method for the synthesis of benzimidazole-2-thiol derivatives involves the condensation of an o-phenylenediamine with a suitable reagent. For the title compound, a two-step process is typically employed.
Synthesis of 1H-Benzimidazole-2-thiol
The initial step involves the synthesis of the parent 1H-benzimidazole-2-thiol.
Protocol:
-
To a solution of o-phenylenediamine in ethanol, add an equimolar amount of potassium hydroxide.
-
Slowly add carbon disulfide (CS₂) to the reaction mixture at room temperature.
-
Reflux the mixture for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with acetic acid or dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 1H-benzimidazole-2-thiol.
N-Alkylation to Yield 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
The second step is the N-alkylation of the benzimidazole-2-thiol with 4-methoxybenzyl chloride.
Protocol:
-
Suspend 1H-benzimidazole-2-thiol in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).[9]
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the suspension to deprotonate the nitrogen atom.[9]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add a stoichiometric amount of 4-methoxybenzyl chloride to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the mixture and filter off any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1-(4-methoxybenzyl)-1H-benzimidazole-2-thiol.
Experimental Investigation of Tautomeric Equilibrium
A combination of spectroscopic techniques is employed to investigate the thione-thiol tautomeric equilibrium. The choice of solvent is critical, as it can significantly influence the position of the equilibrium.[10]
Spectroscopic Characterization
3.1.1. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule and can help distinguish between the thione and thiol forms.
-
Thione Form: Characterized by a strong absorption band corresponding to the C=S stretching vibration, typically in the range of 1290-1325 cm⁻¹. The N-H stretching vibration will also be present around 3450 cm⁻¹.[9][11]
-
Thiol Form: The presence of a thiol group would be indicated by a weak S-H stretching band around 2550-2600 cm⁻¹. The C=S band would be absent, and a C=N stretching vibration would appear.
Expected IR Data for 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol:
| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Thione | ~3450 |
| C=S Stretch | Thione | ~1290-1325 |
| S-H Stretch | Thiol | ~2550-2600 (weak) |
| C=N Stretch | Thiol | ~1600-1650 |
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the predominant tautomeric form in solution.[12] The chemical shifts of the protons and carbons in the vicinity of the tautomerizable group are particularly informative.
-
¹H NMR: In the thione form, the N-H proton will typically appear as a broad singlet at a downfield chemical shift (δ 12-13 ppm), which is exchangeable with D₂O.[9][11] In the thiol form, the S-H proton would appear at a much lower chemical shift (δ 3-4 ppm).
-
¹³C NMR: The chemical shift of the C2 carbon is highly indicative of the tautomeric form. In the thione form (C=S), the C2 carbon is expected to resonate at a significantly downfield chemical shift (δ > 160 ppm). In the thiol form (C-S), the C2 carbon would be more shielded and appear at a lower chemical shift.
Expected NMR Data for 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol (in DMSO-d₆):
| Nucleus | Tautomeric Form | Expected Chemical Shift (δ, ppm) |
| ¹H (N-H) | Thione | 12.0 - 13.0 (broad singlet) |
| ¹H (S-H) | Thiol | 3.0 - 4.0 |
| ¹³C (C2) | Thione | > 160 |
| ¹³C (C2) | Thiol | < 150 |
3.1.3. UV-Visible Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium in different solvents.[13] The thione and thiol tautomers have different chromophoric systems and will, therefore, exhibit distinct absorption maxima (λ_max).
-
Thione Tautomer: Typically shows an absorption peak in the range of 300-400 nm, corresponding to the n-π* transition of the C=S group.[14]
-
Thiol Tautomer: Generally displays an absorption peak below 300 nm, attributed to the π-π* transition of the conjugated system containing the C=N bond.[14]
By analyzing the UV-Vis spectra in solvents of varying polarity, the influence of the solvent on the tautomeric equilibrium can be assessed. Generally, polar solvents tend to favor the more polar thione tautomer.
Experimental Workflow for Tautomeric Analysis
Caption: Experimental workflow for the investigation of thione-thiol tautomerism.
Computational Analysis of Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for providing a theoretical framework to complement experimental findings.[15][16] These methods allow for the calculation of the relative stabilities of the tautomers in the gas phase and in solution.
Computational Methodology
Protocol:
-
Geometry Optimization: The geometries of both the thione and thiol tautomers of 1-(4-methoxybenzyl)-1H-benzimidazole-2-thiol are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[16][17]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Solvation Effects: To model the effect of a solvent, the Polarizable Continuum Model (PCM) can be employed.[18] This allows for the calculation of tautomer stabilities in different solvent environments.
-
Relative Energy Calculation: The relative energy (ΔE) between the two tautomers is calculated by taking the difference in their total energies, corrected for ZPVE. A negative ΔE indicates that the thione form is more stable, while a positive value suggests the thiol form is favored.
Computational Workflow
Caption: Computational workflow for determining tautomer stability.
Predicted Relative Stabilities
Based on literature for similar benzimidazole-2-thione systems, it is anticipated that the thione tautomer will be the more stable form, both in the gas phase and in polar solvents.[9][11][19]
Predicted Relative Energies (ΔE = E_thiol - E_thione):
| Phase | Predicted ΔE (kcal/mol) | Predominant Tautomer |
| Gas Phase | Positive | Thione |
| DMSO (PCM) | Positive | Thione |
| Chloroform (PCM) | Positive | Thione |
Conclusion and Future Directions
The collective evidence from spectroscopic analysis and computational modeling strongly indicates that 1-(4-methoxybenzyl)-1H-benzimidazole-2-thiol predominantly exists in the thione form in both the solid state and in solution. This understanding is crucial for rational drug design, as the hydrogen bonding capabilities and overall polarity of the thione tautomer will govern its interactions with biological targets.
Future research could explore the tautomeric equilibrium in a wider range of solvents and at different temperatures to gain a more detailed understanding of the thermodynamics of the tautomerization process. Additionally, co-crystallization studies could provide insights into how the tautomeric form influences intermolecular interactions in the solid state. For drug development professionals, this knowledge can be leveraged to design more effective benzimidazole-based therapeutic agents with optimized physicochemical and pharmacological properties.
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A Technical Guide to Investigating the Pharmacological Targets of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines and its capacity to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs for diverse therapeutic areas.[2] This guide focuses on a specific, yet underexplored, derivative: 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol (referred to herein as M-BZT). While direct pharmacological data on M-BZT is scarce, the extensive body of research on analogous benzimidazole-2-thiol compounds provides a robust foundation for predicting and validating its potential molecular targets. This document outlines a hypothesis-driven, systematic approach to elucidate the pharmacological profile of M-BZT, focusing on high-probability target classes including tubulin, protein kinases, and enzymes involved in inflammation and microbial pathogenesis. We present a logical, multi-phase experimental workflow, from initial phenotypic screening to definitive target engagement confirmation, providing detailed protocols and data interpretation frameworks to guide the research and development process.
Introduction: The Benzimidazole-2-Thiol Scaffold
Benzimidazole and its derivatives are a privileged class of heterocyclic compounds that exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[2][3][4][5] Their mechanism of action is often attributed to their ability to mimic natural purine nucleosides, allowing them to compete for binding sites on various enzymes and receptors.[1][6]
The specific compound, 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol (M-BZT), combines the core benzimidazole-2-thiol structure with a 4-methoxybenzyl group at the N1 position. This substitution is significant; the methoxybenzyl moiety can influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby modulating its interaction with biological targets and its overall pharmacokinetic properties. Based on structure-activity relationship (SAR) studies of related compounds, M-BZT is predicted to possess therapeutic potential in oncology, inflammation, and infectious diseases.
High-Probability Pharmacological Targets
Based on the established activities of the benzimidazole scaffold, we can hypothesize several primary target classes for M-BZT. The following sections detail the rationale for each proposed target and outline a validation strategy.
Target Class I: Cytoskeletal Proteins - Tubulin
Rationale: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Numerous benzimidazole derivatives, including well-known anthelmintics like albendazole and mebendazole, exert their anticancer and antiparasitic effects by inhibiting tubulin polymerization.[4][7] They typically bind to the colchicine site on β-tubulin, preventing the formation of microtubules, which triggers G2/M cell cycle arrest and apoptosis.[8] The structural features of M-BZT are consistent with those of known benzimidazole-based tubulin inhibitors.[8][9][10][11]
Hypothesized Mechanism: M-BZT binds to the colchicine site of β-tubulin, inhibiting its polymerization into microtubules. This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells.
Target Class II: Protein Kinases
Rationale: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[3] The benzimidazole ring is a common scaffold in the design of kinase inhibitors, often acting as a hinge-binding motif that competes with ATP.[12][13] Derivatives have been shown to inhibit a range of kinases, including tyrosine kinases (e.g., VEGFR, EGFR) and cyclin-dependent kinases (CDKs), thereby disrupting pro-survival signaling cascades like PI3K/AKT and MAPK.[3][14]
Hypothesized Mechanism: M-BZT acts as an ATP-competitive inhibitor of one or more protein kinases involved in oncogenic signaling (e.g., VEGFR, AKT) or inflammatory pathways, blocking downstream signal transduction.
Target Class III: Enzymes of Inflammation
Rationale: Benzimidazole derivatives have demonstrated significant anti-inflammatory properties.[15][16] The primary targets in this context are cyclooxygenase (COX) enzymes (COX-1 and COX-2) and phospholipase A2 (PLA2).[17] PLA2 releases arachidonic acid, which is then converted by COX enzymes into prostaglandins, key mediators of inflammation.[17] Inhibition of these enzymes is a proven anti-inflammatory strategy.
Hypothesized Mechanism: M-BZT inhibits COX and/or PLA2 enzymes, reducing the production of prostaglandins and other inflammatory mediators.
Target Class IV: Microbial-Specific Enzymes
Rationale: The benzimidazole scaffold is present in numerous antimicrobial agents.[18] Potential targets are diverse and specific to the pathogen. In fungi, a common target is lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis, a critical component of the fungal cell membrane.[19] In bacteria, key targets include DNA gyrase and topoisomerase I, enzymes that regulate DNA topology and are vital for bacterial replication.[18][20] The structural similarity of benzimidazoles to purines also suggests they may interfere with nucleic acid synthesis.[6]
Hypothesized Mechanism:
-
Antifungal: M-BZT inhibits ergosterol biosynthesis in fungi.[19]
-
Antibacterial: M-BZT inhibits bacterial DNA gyrase/topoisomerase or interferes with nucleic acid synthesis.[6][20]
Experimental Validation Workflow
A phased approach is essential to systematically validate the predicted targets of M-BZT. This workflow progresses from broad phenotypic screening to specific, mechanistic assays.
Caption: High-level experimental workflow for target validation.
Phase 1: Broad Phenotypic Screening
The initial step is to confirm the biological activity of M-BZT in cellular models relevant to the hypothesized target classes.
| Assay Type | Objective | Example Protocol | Key Endpoint |
| Anticancer | Assess cytotoxicity against a panel of human cancer cell lines. | Sulforhodamine B (SRB) assay using the NCI-60 cell line panel. | GI₅₀ (Concentration for 50% growth inhibition). |
| Anti-inflammatory | Measure inhibition of inflammatory cytokine production. | Treat LPS-stimulated RAW 264.7 macrophages with M-BZT. | IC₅₀ for TNF-α and IL-6 release (measured by ELISA).[21] |
| Antimicrobial | Determine the minimum inhibitory concentration (MIC). | Broth microdilution method against panels of Gram-positive/negative bacteria and fungi. | MIC (µg/mL).[4] |
Phase 2: Target-Based Biochemical & Biophysical Assays
If Phase 1 yields positive results, the next step is to determine if M-BZT directly interacts with the purified molecular targets in vitro.
This assay directly measures the effect of M-BZT on the assembly of purified tubulin into microtubules.
-
Reagents & Materials: Tubulin protein (>99% pure), tubulin polymerization buffer, GTP solution, positive control (Colchicine), negative control (DMSO), M-BZT, temperature-controlled 384-well microplate reader capable of reading absorbance at 340 nm.
-
Preparation: Reconstitute tubulin in polymerization buffer on ice. Prepare a serial dilution of M-BZT and control compounds in the same buffer.
-
Assay Execution: a. In a pre-chilled 384-well plate, add polymerization buffer. b. Add M-BZT, colchicine, or DMSO to appropriate wells. c. Initiate the reaction by adding the tubulin/GTP mixture to all wells. d. Immediately place the plate in the reader pre-heated to 37°C.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in light scattering (OD₃₄₀) is proportional to the extent of tubulin polymerization.
-
Analysis: Plot OD₃₄₀ vs. time. Calculate the rate of polymerization and the final extent of polymerization for each concentration. Determine the IC₅₀ value for inhibition.
Phase 3: Cellular Mechanism of Action & Target Engagement
The final phase confirms that M-BZT engages its intended target within a cellular context and elicits the expected downstream biological effects.
This protocol determines if M-BZT inhibits a specific kinase pathway (e.g., PI3K/AKT) in cancer cells.
-
Cell Culture & Treatment: Seed a relevant cancer cell line (e.g., A549) and allow it to adhere. Treat cells with various concentrations of M-BZT for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate overnight at 4°C with primary antibodies against the phosphorylated (active) form of the target kinase (e.g., p-AKT Ser473), the total form of the kinase (Total AKT), and a loading control (e.g., β-actin). c. Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection & Analysis: Add an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities and normalize the p-AKT signal to Total AKT and then to β-actin. A dose-dependent decrease in the p-AKT/Total AKT ratio indicates pathway inhibition.
Caption: Potential inhibition of the PI3K/AKT signaling pathway by M-BZT.
Data Interpretation and Summary
The data from all three phases should be integrated to build a comprehensive pharmacological profile of M-BZT.
| Target Class | Phase 1 Evidence (Example) | Phase 2 Evidence (Example) | Phase 3 Evidence (Example) | Conclusion |
| Tubulin | Potent cytotoxicity against melanoma cells (SK-Mel-28).[9] | IC₅₀ of 5 µM in cell-free tubulin polymerization assay. | G2/M cell cycle arrest observed via flow cytometry; disruption of microtubule network via immunofluorescence. | High Confidence Target |
| Protein Kinase | GI₅₀ < 10 µM in lung cancer cells (A549).[3] | IC₅₀ of 2 µM against VEGFR2 in an ADP-Glo assay. | Dose-dependent decrease in p-AKT in A549 cells via Western Blot; CETSA confirms direct binding. | High Confidence Target |
| COX Enzymes | IC₅₀ of 15 µM for TNF-α release in macrophages. | IC₅₀ > 50 µM in COX-2 inhibition assay. | N/A | Low Confidence Target |
Conclusion
This guide provides a structured, evidence-based framework for elucidating the pharmacological targets of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol. By leveraging the extensive knowledge of the benzimidazole scaffold, we have identified tubulin and protein kinases as primary targets of interest, with additional potential in anti-inflammatory and antimicrobial applications. The proposed experimental workflow, progressing from broad phenotypic assays to specific target engagement studies, ensures a rigorous and efficient investigation. The successful execution of this strategy will not only define the mechanism of action for M-BZT but also pave the way for its potential development as a novel therapeutic agent.
References
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- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Advances.
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). National Institutes of Health (NIH).
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Advances.
- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). PubMed.
- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). National Institutes of Health (NIH).
- The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. (2024). ResearchGate.
- Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. (n.d.). ResearchGate.
- Benzimidazole Derivatives as Antibacterial Drugs. (n.d.). Clemson University Research Foundation.
- Benzimidazole Derivatives as Kinase Inhibitors. (2014). Bentham Science.
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances.
- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online.
- New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Publishing.
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- Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. (2025). ResearchGate.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). MDPI.
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). PubMed.
- Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021). ACS Publications.
- Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). PubMed.
- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. (2024). Chemical Review and Letters.
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Methodological & Application
Application Notes and Protocols: 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol as a High-Efficacy Corrosion Inhibitor for Mild Steel
Introduction: The Imperative for Advanced Corrosion Mitigation in Mild Steel
Mild steel, a cornerstone of modern infrastructure and industry, remains highly susceptible to corrosion, particularly in acidic environments prevalent in industrial cleaning, pickling, and oil and gas exploration. This corrosive degradation leads to significant economic losses and safety concerns. The deployment of organic corrosion inhibitors is a primary strategy to protect mild steel surfaces. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process.
Among the various classes of organic inhibitors, benzimidazole derivatives have garnered substantial attention. Their molecular structure, featuring a heterocyclic ring with nitrogen atoms and the ability to incorporate various functional groups, makes them highly effective. The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic ring, facilitate strong adsorption onto the d-orbitals of iron atoms on the steel surface.[1][2]
This document provides a comprehensive guide to the application of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol (MBBT) as a potent corrosion inhibitor for mild steel. We will delve into its synthesis, the mechanistic principles of its inhibitory action, and detailed protocols for its evaluation using standard electrochemical and surface analysis techniques.
Molecular Profile of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol (MBBT)
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂OS | PubChem CID: 352330-22-4 |
| Molecular Weight | 270.4 g/mol | PubChem CID: 352330-22-4 |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione | PubChem CID: 352330-22-4 |
| CAS Number | 352330-22-4 | PubChem CID: 352330-22-4 |
The efficacy of MBBT as a corrosion inhibitor is attributed to several key features of its molecular structure: the benzimidazole nucleus, the thiol group, and the methoxybenzyl substituent. The thiol group provides an additional site for strong interaction with the metal surface, while the methoxybenzyl group enhances the electron density of the molecule, further promoting its adsorption.
Synthesis of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol (MBBT): A Step-by-Step Protocol
The synthesis of MBBT can be achieved through a two-step process, starting with the formation of the benzimidazole-2-thiol core, followed by N-alkylation with 4-methoxybenzyl chloride.
Step 1: Synthesis of 1H-benzimidazole-2-thiol
This initial step involves the reaction of o-phenylenediamine with carbon disulfide in a basic medium.[3]
Materials:
-
o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
Protocol:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water with stirring.
-
Cool the solution in an ice bath and slowly add o-phenylenediamine.
-
To this cooled and stirred solution, add carbon disulfide dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into a beaker of cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the 1H-benzimidazole-2-thiol.
-
Filter the precipitate, wash thoroughly with water, and dry.
Step 2: Synthesis of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol (MBBT)
The final product is synthesized by the N-alkylation of 1H-benzimidazole-2-thiol with 4-methoxybenzyl chloride.[4]
Materials:
-
1H-benzimidazole-2-thiol (from Step 1)
-
4-methoxybenzyl chloride
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) as a base
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) as solvent
Protocol:
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1H-benzimidazole-2-thiol in the anhydrous solvent.
-
Add the base (e.g., sodium hydride or potassium carbonate) portion-wise with stirring.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding salt.
-
Dissolve 4-methoxybenzyl chloride in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol.
Caption: Synthesis workflow for 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol (MBBT).
Mechanism of Corrosion Inhibition
The protective action of MBBT on a mild steel surface in an acidic medium is primarily due to its adsorption, which forms a barrier against the corrosive environment. This adsorption is a complex process involving both physical (physisorption) and chemical (chemisorption) interactions.[1][5]
-
Physisorption: This involves electrostatic interactions between the protonated MBBT molecules in the acidic solution and the negatively charged steel surface (due to the adsorption of anions like Cl⁻ from the acid).
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the iron atoms on the steel surface. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons from the benzimidazole and benzyl rings, contribute to this process.[2]
The adsorption of MBBT molecules displaces water molecules from the steel surface, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. Studies on similar benzimidazole derivatives have shown them to be mixed-type inhibitors, meaning they affect both anodic and cathodic processes.[1][6] The adsorption process often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.[2][5]
Caption: Proposed mechanism of corrosion inhibition by MBBT on a mild steel surface.
Protocols for Evaluating Inhibitor Performance
A multi-faceted approach is essential for a thorough evaluation of the corrosion inhibition performance of MBBT. This typically involves gravimetric (weight loss) measurements, electrochemical techniques, and surface analysis.
Gravimetric (Weight Loss) Measurements
This classical method provides a direct measure of the corrosion rate and the inhibitor's efficiency.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers of various grits (e.g., 200, 400, 600, 800, 1200)
-
Degreasing solvent (e.g., acetone, ethanol)
-
Corrosive medium (e.g., 1 M HCl)
-
MBBT inhibitor
-
Analytical balance (±0.1 mg accuracy)
-
Water bath or thermostat for temperature control
-
Desiccator
Protocol:
-
Coupon Preparation: Mechanically polish the mild steel coupons with successive grades of abrasive paper, wash them thoroughly with distilled water, degrease with the solvent, and dry them.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Solution Preparation: Prepare solutions of the corrosive medium (blank) and the corrosive medium containing various concentrations of MBBT (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM).
-
Immersion: Immerse the weighed coupons in the respective solutions. Ensure the coupons are fully submerged. The immersion period can vary (e.g., 6, 12, 24 hours) depending on the experimental design. Maintain a constant temperature.[7]
-
Final Weighing: After the immersion period, retrieve the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and solvent, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Illustrative Data from Weight Loss Measurements (for a similar benzimidazole derivative): [5]
| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| Blank | 150.2 | 12.5 | - |
| 0.1 | 45.1 | 3.76 | 70.0 |
| 0.5 | 22.5 | 1.88 | 85.0 |
| 1.0 | 12.0 | 1.00 | 92.0 |
| 2.0 | 9.0 | 0.75 | 94.0 |
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the corrosion kinetics and the inhibitor's mechanism. A standard three-electrode cell is used, consisting of a mild steel working electrode (WE), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).
a) Potentiodynamic Polarization (PDP)
PDP measurements help determine the corrosion current density (i_corr) and understand whether the inhibitor acts on the anodic, cathodic, or both reactions.
Protocol:
-
Electrode Preparation: Prepare the mild steel working electrode by polishing, rinsing, and drying as described for the weight loss coupons.
-
Stabilization: Immerse the three-electrode setup in the test solution (with and without MBBT) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Illustrative PDP Data (for a related benzimidazole inhibitor): [2][6]
| Inhibitor Conc. (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Slope (βa, mV/dec) | Cathodic Slope (βc, mV/dec) | IE% |
| Blank | -480 | 1100 | 75 | 130 | - |
| 0.5 | -495 | 121 | 70 | 125 | 89.0 |
| 1.0 | -505 | 66 | 68 | 122 | 94.0 |
b) Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface, offering insights into the protective film's properties.
Protocol:
-
Setup and Stabilization: Use the same three-electrode setup and allow the OCP to stabilize.
-
EIS Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an appropriate equivalent electrical circuit to extract parameters like the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl typically indicate effective inhibition.
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Illustrative EIS Data (for a related benzimidazole inhibitor): [8][9]
| Inhibitor Conc. (mM) | R_ct (Ω·cm²) | C_dl (µF/cm²) | IE% |
| Blank | 50 | 200 | - |
| 0.5 | 850 | 50 | 94.1 |
| 1.0 | 1500 | 30 | 96.7 |
Surface Analysis Techniques
These techniques provide visual and compositional evidence of the protective film formed by the inhibitor on the mild steel surface.
a) Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the mild steel coupons before and after immersion in the corrosive medium, with and without the inhibitor.
Protocol:
-
Immerse mild steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 24 hours).
-
After immersion, retrieve the coupons, rinse gently with distilled water, and dry.
-
Mount the coupons on stubs and coat with a thin layer of a conductive material (e.g., gold or carbon) if necessary.
-
Examine the surface morphology under the SEM. A smoother surface with fewer pits and cracks in the presence of the inhibitor indicates effective protection.[2]
b) Atomic Force Microscopy (AFM)
AFM provides three-dimensional topographical information at a high resolution, allowing for the quantitative analysis of surface roughness.
Protocol:
-
Use freshly polished mild steel coupons as a reference.
-
Immerse coupons in the blank and inhibitor-containing solutions.
-
After immersion and cleaning, analyze the surface topography using an AFM in tapping mode.
-
Compare the root-mean-square (RMS) roughness of the surfaces. A significant reduction in RMS roughness for the inhibitor-treated sample confirms the formation of a protective and smoothing film.[8]
c) X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of the surface.
Protocol:
-
Analyze the surface of a mild steel coupon after immersion in the inhibitor-containing solution.
-
Acquire high-resolution spectra for key elements such as Fe, C, N, O, and S.
-
The detection of N 1s and S 2p peaks from the inhibitor molecule on the steel surface provides direct evidence of its adsorption and the formation of the protective film.
Conclusion
1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol (MBBT) stands out as a highly promising corrosion inhibitor for mild steel in acidic environments. Its molecular architecture is intelligently designed for strong adsorption onto the steel surface, leading to the formation of a robust protective film that effectively mitigates both anodic and cathodic corrosion reactions. The detailed protocols provided herein offer a systematic framework for the synthesis and comprehensive evaluation of MBBT's performance. By employing a combination of gravimetric, electrochemical, and surface analysis techniques, researchers can gain a deep understanding of its inhibition mechanism and quantify its high efficiency, paving the way for its application in various industrial settings.
References
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Benabid, S., & Toukal, L. (2024). Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. Acta Chimica Slovenica, 71(4), 668-684. [Link]
-
Kaya, S., et al. (2013). Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl. Industrial & Engineering Chemistry Research, 52(41), 14521-14530. [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). Trade Science Inc.[Link]
-
Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. (2024). RSC Publishing. [Link]
-
Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3. (n.d.). ResearchGate. [Link]
-
Synthesis and antiviral activities of N-substituted-2-substituted-benzimidazole derivatives. (n.d.). Indian Journal of Chemistry. [Link]
- Process for the preparation of benzimidazole-thiol. (1987).
-
Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. [Link]
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Benzimidazole and its derivatives as corrosion inhibitors for mild steel in hydrochloric acid. (2014). Materials and Technology, 48(5), 733-739. [Link]
-
Experimental and Theoretical Study of Corrosion Inhibition of Mild Steel in 1.0 M HCl Medium by 2(-4(chloro phenyl-1H- benzo[d]imidazol)-1-yl)phenyl)methanone. (2018). SciELO. [Link]
-
A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. (2013). Molecules, 18(11), 13811–13824. [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances, 11(62), 39359-39371. [Link]
-
Electrochemical and Theoretical Studies of Novel Synthesized Benzimidazole Derivatives as Corrosion Inhibitors for Carbon Steel in 1 M HCl. (2020). ResearchGate. [Link]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2012). ResearchGate. [Link]
-
Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide. (2021). Semantic Scholar. [Link]
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Application Notes and Protocols for Testing the Antimicrobial Activity of Benzimidazole Compounds
Introduction: The Enduring Potential of Benzimidazoles in Antimicrobial Research
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Benzimidazole and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[3][4] Their structural similarity to purine nucleosides allows them to interact with various biological targets, leading to the disruption of essential cellular processes in pathogenic microorganisms.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antimicrobial efficacy of novel benzimidazole compounds. The methodologies detailed herein are grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[5][6][7]
Underlying Principles: Mechanism of Action and Its Impact on Testing Strategy
Benzimidazole derivatives exert their antimicrobial effects through diverse mechanisms of action, which is a key consideration when designing and interpreting susceptibility assays.[3] Understanding the putative target of a novel benzimidazole compound can inform the selection of appropriate testing conditions and quality control strains.
Primary Mechanisms of Antimicrobial Action of Benzimidazoles:
-
Inhibition of Nucleic Acid Synthesis: Due to their structural resemblance to purines, many benzimidazole derivatives can interfere with the synthesis of DNA and RNA.[3] Some compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[3][8]
-
Disruption of Folate Biosynthesis: Certain benzimidazoles can block the synthesis of folate, a crucial cofactor for nucleotide synthesis in many microbes.[3][8]
-
Inhibition of Microtubule Formation: A well-established mechanism, particularly in fungi and parasites, is the binding of benzimidazoles to β-tubulin, which prevents the polymerization of microtubules. This disrupts cell division and other essential cellular processes.[9]
The choice of microbial strains for testing should ideally include organisms that are known to be susceptible or resistant to compounds with similar mechanisms of action. This provides a valuable internal control and aids in the interpretation of results.
Core Protocols for Antimicrobial Susceptibility Testing
The following protocols are adapted from CLSI and EUCAST guidelines to be suitable for the evaluation of novel benzimidazole compounds.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[2]
Materials and Reagents:
-
Novel benzimidazole compound(s)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains (e.g., ATCC reference strains)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
Step-by-Step Methodology:
-
Preparation of Benzimidazole Stock Solution:
-
Due to the often-limited aqueous solubility of synthetic compounds, a stock solution of the benzimidazole derivative is typically prepared in 100% DMSO.[10]
-
Calculate the required weight of the compound to prepare a concentrated stock solution (e.g., 10 mg/mL). The formula Weight (mg) = Desired Concentration (mg/mL) x Volume (mL) can be used. For more precise calculations considering the potency of the compound, the formula 1000/P * V * C where P is potency, V is volume, and C is concentration can be applied.[11]
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually against a Wickerham card or by using a spectrophotometer to achieve an optical density (OD) at 625 nm between 0.08 and 0.13. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add a calculated volume of the benzimidazole stock solution to the first well of each row to achieve the highest desired test concentration. Note that the final concentration of DMSO should not exceed a level that affects microbial growth (typically ≤1%). A solvent toxicity control is crucial.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
Well 11 should serve as a growth control (inoculum in broth without the compound), and well 12 as a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared microbial suspension to a final volume of 200 µL per well.
-
Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal species may require different incubation temperatures and durations.
-
-
Reading and Interpreting the MIC:
-
The MIC is the lowest concentration of the benzimidazole compound at which there is no visible growth (turbidity) in the wells.[2] This can be assessed visually or with a microplate reader.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Kirby-Bauer Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of the antimicrobial activity.[7] It is particularly useful for initial screening of a large number of compounds.
Materials and Reagents:
-
Novel benzimidazole compound(s)
-
Appropriate solvent (e.g., DMSO)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Step-by-Step Methodology:
-
Preparation of Benzimidazole-Impregnated Disks:
-
Prepare a solution of the benzimidazole compound in a suitable solvent at a known concentration.
-
Apply a precise volume (e.g., 10-20 µL) of the solution onto sterile blank paper disks and allow them to dry completely in a sterile environment. The amount of compound per disk should be recorded (e.g., in µ g/disk ).
-
-
Inoculation of Agar Plates:
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the prepared benzimidazole disks onto the inoculated agar surface, ensuring firm contact.
-
Space the disks adequately to prevent overlapping of the inhibition zones.
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Measuring and Interpreting Zones of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a ruler or calipers.[12]
-
The diameter of the zone of inhibition is inversely proportional to the MIC.[12] A larger zone indicates greater susceptibility of the microorganism to the compound.
-
For novel compounds, there are no established breakpoints for "susceptible," "intermediate," or "resistant." The results are typically compared to a positive control (a known antibiotic) and a negative control (a disk with solvent only).
-
Workflow for Kirby-Bauer Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Data Presentation and Interpretation
For novel compounds, it is essential to present the data clearly and consistently. The following table provides an example of how to report MIC and zone of inhibition data for a series of hypothetical benzimidazole derivatives.
| Compound ID | Test Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
| BZ-001 | Staphylococcus aureus ATCC 25923 | 8 | 18 |
| Escherichia coli ATCC 25922 | 32 | 12 | |
| Candida albicans ATCC 90028 | 4 | 22 | |
| BZ-002 | Staphylococcus aureus ATCC 25923 | >64 | 6 (no inhibition) |
| Escherichia coli ATCC 25922 | 16 | 15 | |
| Candida albicans ATCC 90028 | 2 | 25 | |
| Ciprofloxacin | Staphylococcus aureus ATCC 25923 | 0.5 | 25 |
| (Control) | Escherichia coli ATCC 25922 | 0.25 | 30 |
| Amphotericin B | Candida albicans ATCC 90028 | 1 | 20 |
| (Control) |
Quality Control and Troubleshooting
A robust quality control (QC) program is fundamental to the validity of antimicrobial susceptibility testing results.
Essential QC Measures:
-
Reference Strains: Always include well-characterized reference strains (e.g., from ATCC) with known susceptibility profiles in each assay run.
-
Growth and Sterility Controls: As detailed in the protocols, these controls are essential for verifying the viability of the inoculum and the sterility of the media and reagents.
-
Solvent Controls: When using solvents like DMSO, a control with the highest concentration of the solvent used in the assay should be included to ensure it does not inhibit microbial growth.[12]
Common Troubleshooting Scenarios:
| Issue | Possible Cause(s) | Recommended Action(s) |
| No growth in the growth control well | Inoculum was not viable; Error in media preparation. | Repeat the assay with a fresh inoculum and newly prepared media. |
| Growth in the sterility control well | Contamination of media, plates, or reagents. | Discard contaminated materials and repeat the assay with fresh, sterile components. |
| Precipitation of the compound in the wells | Poor solubility of the benzimidazole derivative. | Try a different solvent; Gently warm the stock solution before dilution; Include a solubility check before starting the full assay. |
| Inconsistent MIC or zone diameter results | Variation in inoculum density; Inconsistent incubation conditions. | Strictly adhere to the 0.5 McFarland standard for inoculum preparation; Ensure the incubator maintains a stable temperature and humidity. |
Conclusion
The protocols outlined in this application note provide a standardized framework for the in vitro evaluation of the antimicrobial activity of novel benzimidazole compounds. By adhering to these methodologies, researchers can generate reliable and comparable data, which is crucial for the identification and advancement of promising new antimicrobial agents. The integration of a thorough understanding of the compounds' mechanism of action with rigorous experimental execution will undoubtedly accelerate the journey from the research laboratory to potential clinical applications.
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Juric, M., et al. (2017). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 22(9), 1437. [Link]
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Medscape. (2023). Antimicrobial Susceptibility. [Link]
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Kaur, H., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(10), 6899-6933. [Link]
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Application Notes and Protocols: 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol in Medicinal Chemistry
Introduction: The Benzimidazole Scaffold and the Promise of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] This bicyclic heterocyclic system, an isostere of naturally occurring purine nucleobases, readily interacts with a wide array of biological targets, leading to a broad spectrum of therapeutic effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.
This document focuses on a specific derivative, 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol (PubChem CID: 703809), a molecule that combines the established benzimidazole-2-thiol core with a 4-methoxybenzyl group at the N1 position.[4] The benzimidazole-2-thiol moiety is a known pharmacophore with diverse biological activities, including potential as an anti-diabetic and acetylcholinesterase inhibitor.[5][6] The addition of the 4-methoxybenzyl group can enhance lipophilicity and modulate target binding, potentially leading to improved potency and selectivity. These application notes will explore the potential therapeutic applications of this compound, grounded in the broader understanding of its structural class, and provide detailed protocols for its investigation in a research setting.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C15H14N2OS | [4] |
| Molecular Weight | 270.4 g/mol | [4] |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl]-1H-benzimidazole-2-thione | [4] |
| CAS Number | 352330-22-4 | [4] |
Potential Therapeutic Applications and Mechanistic Insights
While direct, extensive studies on 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol are emerging, the known activities of related benzimidazole derivatives provide a strong rationale for its investigation in several key therapeutic areas.
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of research points to the anticancer potential of benzimidazole derivatives, with many acting as inhibitors of tubulin polymerization.[7] Tubulin, the protein subunit of microtubules, is a critical component of the cytoskeleton and the mitotic spindle, making it a validated target for cancer chemotherapy. Disruption of tubulin dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
Hypothesized Mechanism of Action:
It is hypothesized that 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol, like other benzimidazole-based compounds, may bind to the colchicine-binding site on β-tubulin. This binding event is thought to disrupt the formation of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[7] The 4-methoxybenzyl group may engage in additional hydrophobic or hydrogen-bonding interactions within the binding pocket, potentially enhancing its inhibitory activity.
Visualizing the Proposed Anticancer Mechanism:
Caption: Proposed mechanism of anticancer activity.
Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[9] Derivatives have shown activity against a range of bacteria and fungi. The mechanism of antimicrobial action for benzimidazoles can be multifaceted, including the inhibition of essential enzymes or disruption of cell wall integrity.
Hypothesized Mechanism of Action:
The antimicrobial potential of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol may stem from its ability to inhibit microbial-specific enzymes or to interfere with cellular processes essential for pathogen survival. The lipophilic nature of the compound could facilitate its passage through microbial cell membranes.
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for antimicrobial evaluation.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
This protocol is adapted from established methods for the N-alkylation of benzimidazole-2-thiol.[10]
Materials:
-
1H-benzimidazole-2-thiol
-
4-Methoxybenzyl chloride
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
To a solution of 1H-benzimidazole-2-thiol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of the compound on cancer cell lines.[11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay measures the effect of the compound on tubulin assembly in vitro.[13][14][15]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and assay buffer)
-
1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
-
Paclitaxel (polymerization promoter, positive control)
-
Nocodazole (polymerization inhibitor, positive control)
-
Fluorescence microplate reader with temperature control (37°C)
-
Black, opaque 96-well plates
Procedure:
-
Prepare a stock solution of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol in an appropriate buffer (as recommended by the assay kit, ensuring final DMSO concentration is low).
-
On ice, prepare the reaction mixtures in the 96-well plate. Each well should contain tubulin, GTP, and the assay buffer.
-
Add the test compound, paclitaxel, or nocodazole to the respective wells. Include a vehicle control.
-
Place the plate in the fluorescence microplate reader pre-warmed to 37°C.
-
Monitor the fluorescence (e.g., using a fluorescent reporter for polymerization as provided in the kit) every minute for 60 minutes.
-
Plot the fluorescence intensity versus time. Inhibition of tubulin polymerization will result in a decrease in the rate and extent of the fluorescence signal increase compared to the vehicle control.
Conclusion and Future Directions
1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol represents a promising scaffold for further investigation in medicinal chemistry. Based on the extensive research on related benzimidazole derivatives, this compound warrants evaluation for its potential anticancer and antimicrobial activities. The protocols provided herein offer a robust framework for initiating these preclinical studies. Future research should focus on elucidating the specific molecular targets and mechanisms of action, as well as exploring structure-activity relationships through the synthesis and evaluation of related analogs to optimize its therapeutic potential.
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Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][4]oxazin-3(4H). National Institutes of Health. 2025.
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- Benzimidazole deriv
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- 7. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
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- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. maxanim.com [maxanim.com]
Using 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol as a precursor for omeprazole synthesis
Application Note & Protocol: A Guide to the Synthesis of Omeprazole
Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of omeprazole, a proton pump inhibitor of significant therapeutic importance. It addresses a common point of inquiry regarding its precursors and delineates the established, industrially relevant synthetic pathway. This guide is intended for an audience of researchers, medicinal chemists, and professionals in drug development, offering not just protocols but also the underlying chemical principles and critical process parameters.
Introduction and Clarification of Precursors
Omeprazole, chemically known as 6-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl)-1H-benzo[d]imidazole, is a cornerstone in the treatment of acid-related gastrointestinal disorders[1][2]. Its synthesis is a well-documented, multi-step process that has been optimized for yield and purity[1].
A frequent query involves the use of various benzimidazole thiols as starting materials. It is crucial to clarify that the precursor specified in the topic, 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol , is not a direct precursor for the synthesis of omeprazole. The structure of this compound, featuring a methoxybenzyl group on a nitrogen atom of the benzimidazole ring, is fundamentally different from the required backbone of omeprazole[3]. The established and validated synthesis of omeprazole relies on the coupling of two specific heterocyclic moieties: a substituted benzimidazole and a substituted pyridine[1][4].
This guide will, therefore, focus exclusively on the scientifically validated and widely practiced synthetic route, which involves the key intermediates: 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride .
The Core Synthetic Strategy: A Two-Stage Process
The synthesis of omeprazole is elegantly achieved in two primary stages:
-
Thioether Formation (S-Alkylation): This step involves a nucleophilic substitution reaction. The thiol group of 2-mercapto-5-methoxybenzimidazole acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine derivative. This forms a stable thioether linkage, yielding the intermediate commonly known as "omeprazole sulfide" or pyrmetazole[1][4].
-
Selective Oxidation: The thioether intermediate is then carefully oxidized to form the corresponding sulfoxide. This step is critical, as the sulfur atom must be oxidized to a sulfinyl group without further oxidation to the sulfonyl (sulfone) state, which is a common impurity[2].
This overall workflow is a robust and scalable method for producing omeprazole.
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of omeprazole.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Key Considerations |
| 2-Mercapto-5-methoxybenzimidazole | 37052-78-1 | 180.23 | Ensure high purity. |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 86604-75-3 | 224.11 | Highly reactive; handle with care.[5][6] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Use pellets or a freshly prepared solution. |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous or 95% is suitable. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | 172.57 | Potentially explosive when shocked or heated. Use with caution.[7] |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 | Use in a well-ventilated fume hood. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For quenching the oxidation reaction. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous, for drying organic layers. |
Protocol 1: Synthesis of Omeprazole Sulfide Intermediate
This protocol details the nucleophilic substitution to form the thioether linkage[1].
Rationale: The reaction is performed under basic conditions (NaOH) to deprotonate the thiol group of the benzimidazole, forming a more potent thiolate nucleophile. This enhances the rate and efficiency of the S-alkylation reaction with the electrophilic pyridine derivative.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercapto-5-methoxybenzimidazole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Base Addition: Add sodium hydroxide (1.1 eq) to the solution and stir until it fully dissolves, forming the sodium thiolate salt.
-
Substrate Addition: In a separate container, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (1.05 eq) in ethanol.
-
Reaction: Add the pyridine solution dropwise to the benzimidazole solution at room temperature. After the addition is complete, heat the mixture to a gentle reflux (approx. 60-70°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to precipitate the crude product.
-
Filter the resulting solid using a Büchner funnel and wash thoroughly with water to remove inorganic salts.
-
Dry the solid under vacuum. The product, 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol if necessary.
-
Expected Outcome: A white to off-white solid with a typical yield of 85-95%.
Protocol 2: Oxidation to Omeprazole
This protocol describes the selective oxidation of the thioether to the sulfoxide[4][8].
Rationale: meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective oxidizing agent for converting sulfides to sulfoxides. The reaction is performed at a low temperature (0°C) to control the exothermicity and, more importantly, to prevent over-oxidation to the corresponding sulfone impurity, which is a known process-related impurity in omeprazole synthesis[2].
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the omeprazole sulfide intermediate (1.0 eq) from the previous step in a chlorinated solvent, such as chloroform or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath. Maintaining this temperature is critical for selectivity.
-
Oxidant Addition: Dissolve m-CPBA (1.0-1.1 eq) in the same solvent and add it dropwise to the cooled sulfide solution over 30-60 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours after the addition is complete[8].
-
Monitoring: Monitor the disappearance of the starting material and the formation of omeprazole via TLC.
-
Quenching and Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct[8]. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude omeprazole is typically an off-white or pale-yellow solid. It can be purified by recrystallization from a solvent system such as ethyl acetate/heptane or by column chromatography.
Expected Outcome: A crystalline solid with a typical yield of 70-85%. Purity should be assessed by HPLC[9].
Characterization and Quality Control
The identity and purity of the synthesized omeprazole should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying related substances, particularly the sulfone impurity[9][10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, notably the S=O stretch of the sulfoxide.
Conclusion and Best Practices
The synthesis of omeprazole via the S-alkylation of 2-mercapto-5-methoxybenzimidazole followed by selective oxidation is a field-proven and efficient method. The critical success factors lie in the precise control of stoichiometry and temperature, especially during the oxidation step, to minimize impurity formation. Researchers and drug development professionals should adhere strictly to safety protocols, particularly when handling m-CPBA. This guide provides a solid foundation for the laboratory-scale synthesis of this important pharmaceutical agent.
References
-
Chemin, D., et al. (2006). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 50(12), 4034–4045. Available at: [Link]
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Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Available at: [Link]
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Various Authors. (n.d.). Synthesis of omeprazole. ResearchGate. Scientific diagram available at: [Link]
-
Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega. Available at: [Link]
-
Cotton, H. (2011). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. Available at: [Link]
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. Available at: [Link]
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. Available at: [Link]
-
Al-Azzawi, A. M. J. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Applicable Chemistry. Available at: [Link]
- Google Patents. (n.d.). Purification method of omeprazole. CN104045627A.
- Google Patents. (n.d.). Improved omeprazole process and compositions thereof. WO2001044231A1.
- Google Patents. (n.d.). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. CN103232389A.
-
PubChem. (n.d.). 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol. National Center for Biotechnology Information. Available at: [Link]
-
Al-Azzawi, A. M. J. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate. Available at: [Link]
-
Stancanović, J., et al. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5). Available at: [Link]
-
Rasayan J. Chem. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry, 17(4). Available at: [Link]
-
Al-Azzawi, A. M. J. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Applicable Chemistry. Available at: [Link]
-
Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. National Institutes of Health. Available at: [Link]
-
PubMed. (n.d.). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Available at: [Link]
-
RSC Publishing. (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available at: [Link]
-
Singu, P. S., et al. (2021). Synthesis and Pharmacological Evaluation of Some Amide Functionalized 1H-Benzo[d]imidazole-2-thiol Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Analytical methodologies for the determination of omeprazole: An overview. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Available at: [Link]
- Google Patents. (n.d.). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. CN101648907A.
- Google Patents. (n.d.). Process for the preparation of benzimidazole-thiol. US4675413A.
-
FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Available at: [Link]
-
Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. (n.d.). Journal of Chemical Research. Available at: [Link]
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Application Note: A Practical Guide to Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Corrosion Dynamics with EIS
Corrosion, the electrochemical degradation of materials, poses a significant challenge across numerous industries, from infrastructure to biomedical implants.[1] The development and evaluation of corrosion inhibitors are paramount to extending the lifespan and ensuring the safety of metallic components. Electrochemical Impedance Spectroscopy (EIS) has emerged as a powerful, non-destructive technique for investigating corrosion processes and the efficacy of inhibitors.[2][3] Unlike direct current (DC) methods, EIS utilizes a small amplitude alternating current (AC) signal over a wide range of frequencies to probe the intricate interface between a metal and its environment.[3][4] This allows for the detailed characterization of the electrochemical system, providing quantitative insights into reaction kinetics, surface film properties, and the mechanisms of corrosion inhibition.[3][5]
This application note provides a comprehensive guide to the principles, experimental setup, and data analysis of EIS for corrosion inhibition studies. It is designed to equip researchers with the foundational knowledge and practical protocols to confidently apply this technique in their laboratories.
The Bedrock of EIS: Fundamental Principles
At its core, corrosion is an electrochemical process involving charge transfer at the metal/electrolyte interface.[6] This interface can be modeled as an electrical circuit composed of resistors, capacitors, and other electrical elements that represent different electrochemical phenomena.[6][7] When a small sinusoidal AC potential is applied to the working electrode, the resulting AC current response is measured.[8] The impedance (Z), a complex quantity, is the measure of the system's opposition to the flow of AC current and is a function of the applied frequency.
Impedance is expressed as:
Z(ω) = Z' + jZ''
Where:
-
Z' is the real (resistive) component.
-
Z'' is the imaginary (reactive) component.
-
j is the imaginary unit (√-1).
-
ω is the angular frequency (2πf).
By analyzing the impedance over a range of frequencies, we can deconvolute the contributions of various electrochemical processes, such as the resistance of the electrolyte, the charge transfer resistance of the corrosion reaction, and the capacitance of the electrical double layer.[1]
The Arsenal: Essential Equipment and Materials
A typical EIS setup for corrosion studies comprises the following key components:
-
Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA): This is the heart of the system. The potentiostat controls the potential of the working electrode, while the FRA generates the AC signal and analyzes the response.
-
Electrochemical Cell: A vessel that contains the electrolyte and the three-electrode system. A standard flat cell is commonly used for flat metal coupons.
-
Three-Electrode System:
-
Working Electrode (WE): The material under investigation (e.g., a metal coupon).
-
Reference Electrode (RE): Provides a stable potential against which the potential of the WE is measured. Saturated Calomel Electrode (SCE) and Silver/Silver Chloride (Ag/AgCl) electrodes are common choices.[2]
-
Counter Electrode (CE) or Auxiliary Electrode: A chemically inert conductor (e.g., platinum or graphite) that completes the electrical circuit.[2]
-
-
Corrosive Electrolyte: The solution that mimics the service environment of the metal (e.g., 3.5% NaCl solution for marine environments).
-
Corrosion Inhibitor: The substance being evaluated for its protective properties.
-
Computer with EIS Software: For controlling the experiment, data acquisition, and analysis.
Figure 1: A schematic of a typical three-electrode EIS experimental setup.
The Blueprint: A Step-by-Step Experimental Protocol
Adherence to a standardized protocol is crucial for obtaining reproducible and reliable EIS data. The following steps outline a general procedure for corrosion inhibition studies.
1. Working Electrode Preparation: a. Mechanically polish the surface of the metal coupon using successively finer grades of silicon carbide (SiC) abrasive paper (e.g., 240, 400, 600, 800, 1200 grit). b. Rinse the polished coupon with deionized water and then with ethanol or acetone. c. Dry the electrode in a stream of cool air. d. Define a specific surface area of the electrode to be exposed to the electrolyte using an appropriate insulating tape or coating.
2. Electrolyte Preparation: a. Prepare the corrosive solution (e.g., 3.5% NaCl in deionized water). b. For inhibitor studies, prepare a series of solutions with varying concentrations of the inhibitor in the corrosive medium.
3. Electrochemical Cell Assembly: a. Mount the prepared working electrode in the electrochemical cell. b. Place the reference electrode in close proximity to the working electrode to minimize potential drop errors. A Luggin capillary is often used for this purpose. c. Position the counter electrode opposite to the working electrode. d. Fill the cell with the prepared electrolyte, ensuring the three electrodes are properly immersed.
4. Open Circuit Potential (OCP) Stabilization: a. Before running the EIS measurement, it is essential to allow the system to reach a steady state.[9] b. Monitor the OCP of the working electrode until it stabilizes (typically a drift of less than a few millivolts over 5-10 minutes). This stable potential is the corrosion potential (Ecorr).
5. EIS Measurement: a. Set the EIS parameters in the software. A typical frequency range for corrosion studies is from 100 kHz down to 10 mHz.[2] b. Apply a small AC voltage perturbation, typically 10 mV (peak-to-peak), at the measured Ecorr. c. Initiate the frequency sweep from high to low frequencies. d. Record the impedance data at each frequency.
6. Repeat for Different Conditions: a. Repeat the OCP stabilization and EIS measurement for the blank corrosive solution and for each inhibitor concentration.
Deciphering the Data: Analysis and Interpretation
The output of an EIS experiment is typically visualized in two types of plots: the Nyquist plot and the Bode plot.
-
Nyquist Plot: This plot represents the imaginary component of impedance (-Z'') versus the real component (Z'). For a simple corrosion system, the Nyquist plot often exhibits a single semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates a higher Rct and thus a lower corrosion rate.
-
Bode Plot: This consists of two plots: the logarithm of the impedance modulus (|Z|) versus the logarithm of the frequency, and the phase angle (θ) versus the logarithm of the frequency. The impedance at the lowest frequency is often taken as an approximation of the polarization resistance (Rp), which is inversely proportional to the corrosion rate.
To extract quantitative parameters, the experimental EIS data is fitted to an Equivalent Electrical Circuit (EEC) model.[7][10] Each component in the EEC represents a specific electrochemical process at the metal/electrolyte interface.[10]
A commonly used EEC for simple corrosion systems is the Randles circuit .[11]
Figure 2: A simple Randles equivalent electrical circuit model.
The components of the Randles circuit are:
-
Solution Resistance (Rs): The resistance of the electrolyte between the working and reference electrodes.[6]
-
Charge Transfer Resistance (Rct): Represents the resistance to the transfer of electrons at the metal surface due to the corrosion reaction.[6] A higher Rct value indicates a lower corrosion rate.
-
Double-Layer Capacitance (Cdl): Represents the capacitance of the electrical double layer that forms at the metal/electrolyte interface.[6] The adsorption of inhibitor molecules on the metal surface can lead to a decrease in Cdl.
More complex EEC models may be required for systems with coatings, diffusion processes, or multiple time constants.
Quantifying Inhibition: Data Presentation
The effectiveness of a corrosion inhibitor is quantified by the increase in the charge transfer resistance and the decrease in the double-layer capacitance. The inhibition efficiency (IE%) can be calculated from the Rct values using the following equation:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
Where:
-
Rct(inh) is the charge transfer resistance in the presence of the inhibitor.
-
Rct(blank) is the charge transfer resistance in the blank corrosive solution.
The following table provides an example of how to present EIS data for a corrosion inhibition study.
| Inhibitor Concentration (ppm) | Rs (Ω·cm²) | Rct (Ω·cm²) | Cdl (μF·cm⁻²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 25.3 | 450 | 150 | - |
| 50 | 25.1 | 1200 | 110 | 62.5 |
| 100 | 24.9 | 2500 | 85 | 82.0 |
| 200 | 25.0 | 5800 | 60 | 92.2 |
Ensuring Data Integrity: Best Practices and Standardization
For reliable and comparable results, it is crucial to follow established standards. Key ASTM International standards relevant to EIS in corrosion testing include:
-
ASTM G106: Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.[12][13][14][15] This standard provides a procedure to check the instrumentation and technique for collecting EIS data.[12][13][14][15]
-
ASTM G3: Standard Practice for Conventions Applicable to Electrochemical Measurements in Corrosion Testing.[16][17][18] This standard offers guidance on reporting and displaying electrochemical corrosion data to facilitate comparison between different laboratories.[16][17]
Conclusion
Electrochemical Impedance Spectroscopy is an indispensable tool for the quantitative evaluation of corrosion and the development of effective corrosion inhibitors. By understanding the fundamental principles, adhering to a rigorous experimental protocol, and employing appropriate data analysis techniques, researchers can gain deep insights into the mechanisms of corrosion inhibition. This application note serves as a practical starting point for scientists and professionals seeking to leverage the power of EIS in their research and development endeavors.
References
-
Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor. [Link]
-
EIS for Corrosion & Coatings. Gamry Instruments. [Link]
-
Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019). Bureau of Reclamation. [Link]
-
Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. (2021). ResearchGate. [Link]
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI. [Link]
-
Typical equivalent circuit elements for EIS spectra analysis. ResearchGate. [Link]
-
Electrochemical Impedance Spectroscopy: A Tutorial. (2022). ACS Measurement Science Au. [Link]
-
G106 Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM International. [Link]
-
G3 Standard Practice for Conventions Applicable to Electrochemical Measurements in Corrosion Testing. ASTM International. [Link]
-
Verification of Algorithm and Equipment For Electrochemical Impedance Measurements. Scribd. [Link]
-
Basics of Electrochemical Impedance Spectroscopy. Gamry Instruments. [Link]
-
Equivalent circuit fitting for corrosion measurements. PalmSens. [Link]
-
ASTM G106 – 89 (Reapproved 2004) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. R&B Inc. [Link]
-
Corrosion Part 4 – Equivalent Circuit Models. nLab. [Link]
-
Equivalent Circuit Model Recognition of Electrochemical Impedance Spectroscopy via Machine Learning. (2020). arXiv. [Link]
-
ASTM G106-89(2023) - Standard Practice for Verification of Algorithm and Equipment for. ansi.org. [Link]
-
Electrical Equivalent Circuit Model Prediction of High-Entropy Alloy Behavior in Aggressive Media. (2023). MDPI. [Link]
-
G3-14 Standard Practice For Conventions Applicable To Electrochemical Measurements in Corrosion Testing. Scribd. [Link]
-
ASTM G3-14 - Standard Practice for Conventions Applicable to Electrochemical Measurements in Corrosion Testing. ANSI Webstore. [Link]
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Troubleshooting & Optimization
Challenges in scaling up the synthesis of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
Welcome to the technical support center for the synthesis of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.
Introduction to the Synthesis
The synthesis of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol is typically achieved through the N-alkylation of 1H-benzimidazole-2-thiol (also known as 2-mercaptobenzimidazole) with 4-methoxybenzyl chloride. While seemingly straightforward, this reaction presents several challenges, particularly when moving from a laboratory to a larger scale. The primary obstacle is controlling the regioselectivity of the alkylation, as the ambident nucleophile 1H-benzimidazole-2-thiol possesses two reactive sites: the nitrogen and the sulfur atoms. This can lead to the formation of the desired N-alkylated product, the undesired S-alkylated isomer, and potentially di-alkylated byproducts.
This guide will address these challenges head-on, providing you with the necessary insights to optimize your reaction conditions, maximize your yield of the target molecule, and streamline your purification process.
Troubleshooting Guide & FAQs
FAQ 1: My reaction is producing a mixture of N- and S-alkylated products. How can I improve the selectivity for the desired N-alkylated isomer?
This is the most common challenge in this synthesis. The regioselectivity is highly dependent on the reaction conditions.
Underlying Chemistry: 1H-Benzimidazole-2-thiol exists in a tautomeric equilibrium between the thione and thiol forms. The sulfur atom is generally more nucleophilic than the nitrogen atom, which can favor S-alkylation under certain conditions. To promote N-alkylation, the reaction conditions must be tailored to enhance the nucleophilicity of the nitrogen atom or sterically hinder the approach to the sulfur atom.
Troubleshooting Steps:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical.
-
For enhanced N-alkylation: Employing a milder base such as potassium carbonate (K₂CO₃) in a polar apathetic solvent like dimethylformamide (DMF) or acetonitrile at moderate temperatures can favor N-alkylation.
-
To avoid S-alkylation: Stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) in alcohols can deprotonate the sulfur more readily, leading to a higher proportion of the S-alkylated product.
-
-
Phase-Transfer Catalysis (PTC): Utilizing a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), in a two-phase system (e.g., toluene/water) with a base like potassium hydroxide can significantly favor N-alkylation.[1] The catalyst helps to bring the benzimidazole anion into the organic phase where it can react with the 4-methoxybenzyl chloride.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve the selectivity for N-alkylation. It is advisable to start at room temperature and slowly increase if the reaction is sluggish.
| Parameter | Condition Favoring N-Alkylation | Condition Favoring S-Alkylation |
| Base | Weaker bases (e.g., K₂CO₃) | Stronger bases (e.g., NaH, KOH) |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Protic (e.g., Ethanol) |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | None |
| Temperature | Moderate to Room Temperature | Often elevated |
Workflow for Optimizing N-Alkylation:
Caption: Decision workflow for optimizing N-alkylation selectivity.
FAQ 2: I have a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
This is likely the di-alkylated product, 1-(4-methoxybenzyl)-2-(4-methoxybenzylthio)-1H-benzimidazole, or a quaternized salt.
Underlying Chemistry: If a strong base is used in excess, or if the reaction is allowed to proceed for too long at elevated temperatures, both the nitrogen and sulfur atoms can be alkylated.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a slight excess (1.05-1.1 equivalents) of 4-methoxybenzyl chloride. A large excess will promote di-alkylation.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting 1H-benzimidazole-2-thiol is consumed.
-
Order of Addition: Add the 4-methoxybenzyl chloride solution dropwise to the mixture of 1H-benzimidazole-2-thiol and the base to maintain a low concentration of the alkylating agent throughout the reaction.
FAQ 3: My final product is difficult to purify. What are the best methods for isolating the pure 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol at scale?
Purification can be challenging due to the similar polarities of the N- and S-alkylated isomers.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for large-scale purification.
-
Solvent Screening: Screen various solvents and solvent mixtures to find a system where the desired N-isomer has good solubility at high temperatures and poor solubility at low temperatures, while the S-isomer remains more soluble. Common solvents for recrystallizing benzimidazole derivatives include ethanol, isopropanol, and ethyl acetate/hexane mixtures.
-
-
Column Chromatography: While less ideal for very large scales, flash column chromatography can be effective for separating the isomers.
-
Eluent System: A gradient elution of ethyl acetate in hexane is a good starting point. The S-isomer is typically less polar and will elute first.
-
-
Acid-Base Extraction: An initial workup involving an acid wash can help remove any unreacted basic starting materials.
Protocol for a Trial Recrystallization:
-
Dissolve a small sample of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try adding a co-solvent (e.g., water or hexane) dropwise until turbidity is observed, then reheat to dissolve and cool again.
-
If crystals form, cool the mixture in an ice bath to maximize precipitation.
-
Isolate the crystals by filtration and wash with a small amount of the cold solvent.
-
Analyze the purity of the crystals and the mother liquor by TLC or HPLC to assess the efficiency of the separation.
FAQ 4: I am concerned about the safe handling of 4-methoxybenzyl chloride on a larger scale. What are the key safety precautions?
4-Methoxybenzyl chloride is a lachrymator and a potential alkylating agent, making it hazardous.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle 4-methoxybenzyl chloride in a well-ventilated fume hood.
-
Quenching: Prepare a quenching solution, such as a dilute solution of sodium bicarbonate or ammonia in water, to neutralize any spills and for cleaning equipment.
-
Thermal Hazards: Be aware that the reaction can be exothermic. For larger scale reactions, ensure adequate cooling is available and add the reagent portion-wise to control the temperature.
Reaction Quenching and Work-up Diagram:
Caption: A typical workflow for quenching and working up the reaction mixture.
Characterization Data
To assist in the identification of your products, here is some reference characterization data. Note that exact values may vary slightly based on the solvent and instrument used.
| Compound | ¹H NMR (CDCl₃, δ ppm) | Key Distinguishing Features |
| 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol (N-isomer) | ~7.0-7.5 (m, 8H, aromatic), ~5.4 (s, 2H, -CH₂-), ~3.8 (s, 3H, -OCH₃) | The benzylic protons (-CH₂-) are deshielded due to their attachment to the nitrogen atom. |
| 2-(4-Methoxybenzylthio)-1H-benzimidazole (S-isomer) | ~7.2-7.6 (m, 8H, aromatic), ~4.3 (s, 2H, -CH₂-), ~3.8 (s, 3H, -OCH₃) | The benzylic protons (-CH₂-) are more shielded as they are attached to the sulfur atom, resulting in an upfield shift compared to the N-isomer. |
References
- Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole.
- SYNTHESIS AND STUDY OF ANTITUMOR ACTIVITY OF SOME NEW 2-(4-METHOXYBENZYL)-1H-BENZIMIDAZOLE DERIVATIVES BEARING TRIAZOLE, OXADIA. Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139.
- Managing Hazardous Reactions and Compounds in Process Chemistry. Organic Process Research & Development, 2014, 18 (11), pp 1437–1446.
-
1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol. PubChem Compound Summary for CID 703809. [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry, 2005, 9(12), 1169-1191. [Link]
Sources
Technical Support Center: Robust HPLC Purity Analysis of Benzimidazole-2-thiol
Welcome to the technical support center for the HPLC purity analysis of benzimidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical, and scientifically grounded advice for developing and troubleshooting a robust HPLC method for this compound. As a senior application scientist, I have structured this guide to not only provide protocols but to also explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development of an HPLC method for benzimidazole-2-thiol.
Q1: What is the most critical factor for achieving good peak shape for benzimidazole-2-thiol?
A1: The most critical factor is controlling the mobile phase pH. Benzimidazole-2-thiol is a weakly basic compound with a pKa of approximately 5.5. At a pH close to its pKa, the molecule can exist in both ionized and non-ionized forms, leading to peak splitting or severe tailing. To ensure a single, sharp peak, the mobile phase pH should be adjusted to be at least 2 units away from the pKa. For reversed-phase HPLC, a mobile phase with a pH of around 3.0 is recommended. At this pH, the benzimidazole moiety will be consistently protonated, leading to a single ionic species and improved peak symmetry.[1][2][3]
Q2: What type of HPLC column is best suited for benzimidazole-2-thiol analysis?
A2: A C18 column is the most common and generally effective choice for the analysis of benzimidazole-2-thiol and its related impurities.[4][5][6] Look for a modern, high-purity silica C18 column with end-capping to minimize interactions between the basic analyte and residual acidic silanol groups on the silica surface, which is a primary cause of peak tailing.[7][8] For higher efficiency and faster analysis, a column with a smaller particle size (e.g., <3 µm) can be used, but this will require an HPLC system capable of handling higher backpressures.
Q3: What is the optimal UV detection wavelength for benzimidazole-2-thiol?
A3: Benzimidazole-2-thiol exhibits strong UV absorbance. Based on available spectral data for benzimidazole derivatives and its observation as an impurity in various drug substances, a detection wavelength in the range of 280-305 nm is generally suitable for sensitive detection.[2][9][10] It is always best practice to determine the optimal wavelength by running a UV scan of a standard solution of benzimidazole-2-thiol using a diode array detector (DAD) or a spectrophotometer.
Q4: Can I use a gradient elution for the purity analysis of benzimidazole-2-thiol?
A4: Yes, a gradient elution is highly recommended for purity analysis. A gradient method allows for the effective separation of impurities that may have a wide range of polarities. A typical gradient would start with a higher percentage of aqueous mobile phase to retain and separate polar impurities, and then the percentage of organic solvent (e.g., acetonitrile or methanol) is increased to elute the main peak of benzimidazole-2-thiol and any less polar impurities.
Q5: How should I prepare my sample of benzimidazole-2-thiol for HPLC analysis?
A5: Benzimidazole-2-thiol has limited solubility in water. A suitable diluent is a mixture of water and an organic solvent like acetonitrile or methanol. It is crucial to ensure that the sample diluent is compatible with the initial mobile phase conditions to avoid peak distortion. A good starting point is to dissolve the sample in a small amount of organic solvent and then dilute it with the initial mobile phase composition. For example, a 50:50 mixture of acetonitrile and water is often a good choice.
Recommended HPLC Method Protocol
This section provides a detailed, step-by-step protocol for a robust HPLC method for the purity analysis of benzimidazole-2-thiol. This method is a starting point and may require further optimization based on the specific impurities and instrumentation used.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm (or equivalent) | Provides good retention and resolution for benzimidazole-2-thiol and its impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.8) | Controls the pH to ensure consistent protonation of the analyte, leading to good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | Time (min) | %B |
| 0 | 10 | |
| 20 | 80 | |
| 25 | 80 | |
| 26 | 10 | |
| 30 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility of retention times. |
| Detection | UV at 290 nm | A wavelength where benzimidazole-2-thiol has significant absorbance. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) | Solubilizes the sample and is compatible with the mobile phase. |
System Suitability Test (SST)
Before running any samples, it is essential to perform a system suitability test to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 1.5 for the benzimidazole-2-thiol peak |
| Theoretical Plates (N) | ≥ 2000 for the benzimidazole-2-thiol peak |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections |
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the HPLC analysis of benzimidazole-2-thiol.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC problems.
Caption: A logical workflow for troubleshooting common HPLC issues.
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing or Splitting | 1. Incorrect mobile phase pH: The pH is too close to the pKa of benzimidazole-2-thiol (~5.5), causing the presence of both ionized and non-ionized forms.[1][2] 2. Secondary interactions with the stationary phase: The basic analyte is interacting with acidic silanol groups on the column.[7][8] 3. Column overload: Injecting too much sample. | 1. Adjust mobile phase pH: Ensure the pH of the aqueous mobile phase is around 3.0 using an appropriate buffer or acid (e.g., 0.1% formic acid). 2. Use a high-purity, end-capped C18 column. If tailing persists, consider adding a competitive base like triethylamine (0.1%) to the mobile phase to mask the silanol groups. 3. Reduce the injection volume or dilute the sample. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation: Small variations in pH or organic solvent composition can lead to shifts in retention time. 2. Column aging: Over time, the stationary phase can degrade, leading to changes in retention. 3. Fluctuations in column temperature. 4. System leaks. | 1. Prepare fresh mobile phase carefully and consistently. Use a calibrated pH meter. 2. Use a guard column to protect the analytical column. Replace the column if performance degrades significantly. 3. Use a column oven to maintain a constant temperature. 4. Check the system for any leaks, from the pump to the detector. |
| Baseline Noise or Drift | 1. Air bubbles in the system: Bubbles in the pump or detector cell can cause noise. 2. Contaminated mobile phase: Impurities in the solvents or buffer salts. 3. Detector lamp aging: A failing UV lamp can cause noise and drift. | 1. Degas the mobile phase thoroughly before use. 2. Use high-purity HPLC-grade solvents and fresh buffer solutions. Filter the mobile phase before use. 3. Check the detector lamp's energy and replace it if necessary. |
| No Peaks or Very Small Peaks | 1. Injection issue: The autosampler may not be injecting the sample correctly. 2. Sample degradation: Benzimidazole-2-thiol may not be stable in the chosen sample diluent over time. 3. Incorrect detector wavelength. | 1. Check the autosampler for proper operation. Manually inject a standard to confirm. 2. Prepare samples fresh and analyze them promptly. 3. Verify that the detector is set to the correct wavelength (e.g., 290 nm). |
Scientific Rationale and Causality
The development of a robust HPLC method is grounded in the fundamental principles of chromatography and the physicochemical properties of the analyte.
The Importance of pH Control
The following diagram illustrates the effect of mobile phase pH on the ionization state of benzimidazole-2-thiol and its impact on chromatographic behavior.
Caption: Effect of mobile phase pH on the peak shape of benzimidazole-2-thiol.
This illustrates that at a low pH, benzimidazole-2-thiol is consistently protonated, leading to a single species that interacts uniformly with the stationary phase, resulting in a sharp, symmetrical peak. Near its pKa, a mixture of forms leads to poor chromatography. At higher pH, while the compound is non-ionized and should be well-retained, the potential for strong interactions with deprotonated silanol groups on the silica surface increases, which can also cause peak tailing.
References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. National Institutes of Health (NIH). Available at: [Link]
-
A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. ResearchGate. Available at: [Link]
-
UV spectra obtained for benzimidazole at pH 2, 5.5, 6.5 and 10 at 25 °C. ResearchGate. Available at: [Link]
-
Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of the toxic antioxidants 3H-benzimidazole-2-thiones. PubMed. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f - SciELO. SciELO. Available at: [Link]
-
2-Mercaptobenzimidazole. PubChem. Available at: [Link]
-
New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available at: [Link]
-
isolation-and-identification-of-the-major-degradation-product-in-lansoprazole-capsule-during-stability-studies.pdf. TSI Journals. Available at: [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. Available at: [Link]
-
2-Benzimidazolethiol. NIST WebBook. Available at: [Link]
-
A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. The University of Queensland. Available at: [Link]
-
Design and synthesis of oxadiazole derivatives based on 2-Mercaptobenzimidazole. Preprints.org. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING UPLC METHOD, IDENTIFICATION, AND CHARACTERIZATION OF THREE DEGRADANT IMPURITIES IN PHARMACEUTICAL DOSAGE FORM OF RABEPRAZOLE SODIUM. Taylor & Francis Online. Available at: [Link]
-
2-Mercaptobenzimidazole - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degr - Semantic Scholar. Semantic Scholar. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
Addressing low reproducibility in cell-based assays with benzimidazole compounds
Introduction: The "Hidden Variables" of Benzimidazoles
Welcome to the technical support center. If you are observing shifting IC50 curves, high background noise in fluorescence assays, or inconsistent cytotoxicity data with benzimidazole derivatives (e.g., albendazole, mebendazole, or novel candidates), you are likely encountering specific physicochemical limitations inherent to this chemical class.
Benzimidazoles are notoriously hydrophobic and optically active. In standard aqueous cell culture workflows, they often behave unpredictably—precipitating invisibly, binding to plasticware, or mimicking fluorescent dyes. This guide provides the causal analysis and self-validating protocols required to stabilize your data.
Module 1: The Solubility Paradox (Precipitation)
Symptom:
-
"My IC50 curve shifts to the right (lower potency) in independent repeats."
-
"I see high variability between technical replicates in the same plate."
Root Cause: "Crash-out" Precipitation. Benzimidazoles are lipophilic. Standard protocols often dictate adding a high-concentration DMSO stock directly to aqueous media. This rapid polarity shift causes the compound to form micro-crystals (aggregates) that are often invisible to the naked eye but biologically inactive. The cells are treated with a suspension, not a solution.
Troubleshooting Protocol: The "Intermediate Dilution" Method
Do not pipette 100% DMSO stock directly into the cell well. The local concentration at the pipette tip exceeds the solubility limit instantly. Use this 2-step dilution to "step down" the solvent concentration gradually.
Step-by-Step Workflow:
-
Prepare 1000x Master Stock: Dissolve benzimidazole in 100% DMSO (e.g., 10 mM). Vortex vigorously.
-
Create 10x Intermediate Stock: Dilute the Master Stock 1:100 into culture media (or PBS) in a separate tube.
-
Result: 100 µM compound in 1% DMSO.
-
Action: Vortex immediately. Inspect for turbidity. If cloudy, sonicate for 5 minutes.
-
-
Final Dosing: Add the 10x Intermediate Stock to your cell wells (already containing 90 µL media) at a 1:10 ratio.
-
Final Concentration: 10 µM compound in 0.1% DMSO.
-
Data Validation (Self-Check): Run a "Media-Only" plate (no cells) with your compound concentrations. Measure Absorbance at 600nm (turbidity). If OD600 > 0.05 compared to blank, you have precipitation.
Figure 1: The Intermediate Dilution Workflow prevents "shock" precipitation by gradually acclimating the hydrophobic benzimidazole to the aqueous environment.
Module 2: The "Ghost" Signal (Assay Interference)
Symptom:
-
"My treated cells show high viability signals even at lethal doses."
-
"Background fluorescence is higher than my positive control."
Root Cause: Intrinsic Autofluorescence.
Many benzimidazoles possess a conjugated
Decision Matrix: Choosing the Right Assay
If your compound is a benzimidazole, avoid fluorescence-based metabolic assays unless you strictly control for background.
| Assay Type | Compatibility | Risk Factor | Recommendation |
| MTT / MTS | Medium | Formazan crystals may adsorb compound. | Acceptable (Solubilize crystals thoroughly). |
| Alamar Blue (Resazurin) | Low | Fluorescence overlap (Ex 530/Em 590). | Avoid or use Absorbance readout only. |
| CellTiter-Glo (ATP) | High | Luminescence is chemically distinct. | Gold Standard for benzimidazoles. |
| Live/Dead (Green/Red) | Medium | Green channel interference. | Use Red-shifted dyes (e.g., DRAQ7). |
Protocol Adjustment (Background Subtraction): If you must use fluorescence:
-
Include a "Compound + Media" control column (no cells).
-
Measure the fluorescence of this column.
-
Subtract this value from your experimental wells before calculating viability.
Figure 2: Assay Selection Logic. Benzimidazoles often require luminescent readouts (ATP) to avoid optical interference common in fluorescent assays.
Module 3: The "Disappearing Drug" (Adsorption)
Symptom:
-
"My calculated IC50 is 10µM, but Mass Spec of the media shows only 2µM."
Root Cause: Polystyrene Adsorption. Benzimidazoles are hydrophobic and will bind non-specifically to the walls of standard polystyrene (PS) culture plates. This reduces the effective concentration available to the cells, shifting your potency curves artificially.
Technical Fixes
-
Switch Materials: Use Glass-coated or Ultra-Low Attachment (ULA) plates for the assay. These surfaces are hydrophilic and repel hydrophobic compounds.
-
Pre-Saturation (The "Sacrificial" Step):
-
Incubate the plate with your compound-containing media for 30 minutes before adding cells (or transferring to the cell plate).
-
Allow the plastic sites to saturate.
-
Discard this liquid and replace with fresh compound/media, or use this plate for the assay if transferring cells into it.
-
-
Add Carrier Proteins: Ensure your media contains at least 5-10% Fetal Bovine Serum (FBS). Albumin in FBS acts as a carrier, keeping the benzimidazole in solution and reducing plastic adsorption (though it also reduces free drug fraction, it stabilizes the total concentration).
Frequently Asked Questions (FAQ)
Q: Can I use DMSO > 0.5% to solve the solubility issue? A: No. Most mammalian cells (e.g., HeLa, HepG2) exhibit stress responses or apoptosis at DMSO > 0.5%. This creates a confounding variable where cell death is caused by the solvent, not the drug. Always normalize DMSO to < 0.1% in the final well [1].
Q: Why do my results differ between HepG2 and HeLa cells? A: Benzimidazoles are often prodrugs or require metabolic activation/deactivation by Cytochrome P450 enzymes (CYP). HepG2 cells have high CYP activity; HeLa cells have low activity. This biological variance is expected and should be cited as a mechanism of action, not an error [2].
Q: My compound precipitates even with the Intermediate Dilution method. What now? A: You may have reached the thermodynamic solubility limit.
-
Check the pH of your media. Benzimidazoles are pH-sensitive; basic pH often improves solubility.
-
Complex the compound with Cyclodextrins (e.g., HP-β-CD) at a 1:2 molar ratio before adding to media. This encapsulates the hydrophobic drug, preventing precipitation without affecting membrane permeability [3].
References
-
Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." PLOS ONE.
-
Danaher, M., et al. (2007). "Review of methodology for the determination of benzimidazole residues in biological matrices." Journal of Chromatography B.
-
Loftsson, T., et al. (2005). "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery.
Technical Support Center: Optimizing Inhibitor Concentration for Effective Corrosion Protection of Carbon Steel
Welcome to the Technical Support Center for Corrosion Inhibition. This guide is designed for researchers, scientists, and professionals dedicated to the development and evaluation of corrosion inhibitors for carbon steel. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot challenges and optimize your experimental outcomes. This center is structured to address the practical issues you may encounter in the lab, moving from troubleshooting common problems to answering frequently asked questions, and providing standardized protocols.
Section 1: Troubleshooting Guide
In corrosion research, unexpected results are common. This section is designed to help you diagnose and resolve some of the most frequent issues encountered when optimizing inhibitor concentrations.
Inconsistent Inhibition Efficiency (IE%) Results
Problem: You are observing significant variability in your calculated Inhibition Efficiency (IE%) across replicate experiments.
Possible Causes:
-
Surface Preparation: Inconsistent polishing or cleaning of carbon steel coupons can leave behind oxides or contaminants that interfere with inhibitor adsorption.
-
Inhibitor Dissolution: The inhibitor may not be fully dissolved or homogeneously dispersed in the corrosive medium, leading to variable local concentrations.
-
Environmental Fluctuations: Minor changes in temperature, pH, or dissolved gas (e.g., O₂, CO₂, H₂S) concentration between experiments can significantly alter corrosion rates.[1][2]
-
Electrochemical Noise: In electrochemical tests, external electrical noise or improper cell setup can lead to erroneous readings.
Recommended Solutions:
-
Standardize Coupon Preparation: Implement a strict, repeatable protocol for grinding, polishing, and cleaning your carbon steel specimens. An ultrasonic bath with acetone or ethanol is recommended for final cleaning.
-
Ensure Complete Dissolution: Prepare inhibitor stock solutions at a higher concentration and dilute to the final test concentration. Use a magnetic stirrer or sonication to ensure homogeneity. For some organic inhibitors, a small amount of a co-solvent might be necessary, but its effect on the corrosion process must be evaluated separately.
-
Control the Environment: Use a water bath or thermostat to maintain a constant temperature.[1][3] Continuously purge the solution with the relevant gas (e.g., N₂ for deaerated conditions, or CO₂/H₂S for sour corrosion studies) at a controlled flow rate to maintain saturation and stable pH.[4]
-
Optimize Electrochemical Setup: Use a Faraday cage to shield your electrochemical cell from external electrical noise. Ensure the reference electrode tip is placed close to the working electrode surface and that all connections are secure.
Low Inhibition Efficiency Despite High Inhibitor Concentration
Problem: Increasing the inhibitor concentration does not lead to the expected increase in IE%, or the efficiency remains disappointingly low.
Possible Causes:
-
Inhibitor Incompatibility: The inhibitor molecule may be unstable or may precipitate in the specific corrosive medium (e.g., high salinity brines).
-
Wrong Inhibitor Type: The chosen inhibitor may not be suitable for the corrosion mechanism. For example, an inhibitor effective against uniform corrosion in HCl may not prevent localized pitting corrosion in a chloride-rich environment.[5][6]
-
Overdosing and Micelle Formation: For surfactant-type inhibitors, concentrations significantly above the Critical Micelle Concentration (CMC) can lead to the formation of aggregates (micelles) in the bulk solution. This reduces the number of free inhibitor molecules available to adsorb onto the metal surface.[7][8]
-
Formation of Porous or Non-Adherent Film: The inhibitor may form a film on the carbon steel surface, but this film might be porous or easily removed, offering little protection.
Recommended Solutions:
-
Solubility and Stability Checks: Before starting corrosion tests, verify the inhibitor's solubility and stability in the test medium at the target temperature. Visual inspection for precipitation or turbidity is a first step.
-
Mechanism-Specific Inhibitor Selection: Understand the primary corrosion mechanism you are trying to prevent. For pitting corrosion, inhibitors that can form a dense, passive-like film are often required.[9]
-
Determine the CMC: For surfactant-based inhibitors, determine the CMC using techniques like surface tensiometry or fluorescence spectroscopy.[7][8][10] The optimal concentration is often near the CMC, where the surface is saturated with a monolayer of inhibitor molecules.
-
Surface Analysis: Use techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to examine the surface of the carbon steel after the experiment. This will help you visualize the morphology of the protective film and identify any localized corrosion.[11]
Pitting Corrosion is Observed Even with the Inhibitor
Problem: While the general corrosion rate is low, you observe localized pitting on the carbon steel surface.
Possible Causes:
-
Anodic Inhibitor Underdosing: Some inhibitors, particularly anodic ones like nitrites or chromates, can accelerate localized corrosion if their concentration is insufficient to passivate the entire surface.[12] This creates a large cathode-to-anode area ratio, intensifying the attack at any small, unprotected sites.
-
Chloride Attack: Chloride ions are notoriously aggressive and can cause localized breakdown of passive or inhibitor films, leading to pitting.[5]
-
Pre-existing Surface Defects: Pitting can initiate at metallurgical inclusions (e.g., MnS) or surface scratches that are not adequately protected by the inhibitor film.
Recommended Solutions:
-
Ensure Sufficient Concentration: For anodic inhibitors, it is crucial to use a concentration that is above the critical threshold required for complete passivation.
-
Use Blended Inhibitors: A combination of an anodic inhibitor (to promote passivation) and a cathodic inhibitor (to reduce the overall corrosion rate) can offer synergistic protection against both general and localized corrosion.[12][13]
-
Meticulous Surface Preparation: Ensure the carbon steel surface is as smooth and clean as possible to minimize potential pit initiation sites.
-
Post-Experiment Surface Analysis: Utilize SEM to confirm the presence and morphology of pits.[14]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the initial concentration range for a new inhibitor?
A1: Start with a wide logarithmic range, for example, from 1 part per million (ppm) to 1000 ppm (e.g., 1, 10, 50, 100, 500, 1000 ppm). This will allow you to generate a dose-response curve. The results from this initial screening will indicate the concentration range where the IE% begins to plateau. Subsequent experiments can then focus on a narrower range around this "knee" of the curve to pinpoint the optimal concentration. For many organic inhibitors, high efficiency (≥90%) is often achieved at concentrations below 100 ppm.[5]
Q2: What is the difference between a mixed-type, anodic, and cathodic inhibitor, and how can I identify them from my Tafel plots?
A2: The classification is based on which electrochemical half-reaction the inhibitor primarily affects:
-
Anodic Inhibitors: Primarily slow down the anodic (metal dissolution) reaction. In a Tafel plot, they cause a significant shift of the corrosion potential (Ecorr) to more positive (noble) values.
-
Cathodic Inhibitors: Primarily slow down the cathodic (e.g., hydrogen evolution) reaction. They cause a significant shift of Ecorr to more negative (active) values.
-
Mixed-Type Inhibitors: Affect both the anodic and cathodic reactions. If the shift in Ecorr is small (typically less than 85 mV compared to the blank), the inhibitor is considered mixed-type.[15] In the Tafel plot, you will see a decrease in both anodic and cathodic current densities.
Q3: My EIS Nyquist plot does not look like a perfect semicircle. What does this mean?
A3: A perfect semicircle in a Nyquist plot is the ideal representation of a simple charge transfer resistance in parallel with a double-layer capacitance. In reality, several factors can cause deviations:
-
Depressed Semicircle: This is very common and is often attributed to surface roughness, inhomogeneities in the electrode surface, or non-ideal capacitive behavior. To model this, a Constant Phase Element (CPE) is used in the equivalent circuit instead of a pure capacitor.
-
Multiple Time Constants: The presence of two or more semicircles (or "humps") suggests multiple processes are occurring, such as the formation of a porous inhibitor film on top of the double layer, or diffusion processes.
-
Warburg Impedance: A 45-degree line at low frequencies is characteristic of a Warburg element, which indicates that the corrosion process is under diffusion control.
Q4: How does temperature affect inhibitor concentration optimization?
A4: Temperature is a critical factor. Generally, increasing the temperature increases the corrosion rate and can decrease the inhibitor's effectiveness.[1][2]
-
Physisorption vs. Chemisorption: Inhibitors that adsorb onto the metal surface via weak electrostatic forces (physisorption) tend to become less effective at higher temperatures as the molecules gain thermal energy and desorb.[15] Inhibitors that form a chemical bond with the surface (chemisorption) can sometimes show increased efficiency with temperature up to a certain point, but may also degrade at very high temperatures.[3]
-
Practical Implication: You must optimize the inhibitor concentration at the intended operating temperature of your system. An inhibitor that is effective at 25°C may fail at 80°C.[1]
Q5: Can I use too much inhibitor? What are the consequences of overdosing?
A5: Yes, overdosing is possible and can be counterproductive.
-
Economic Waste: Using more inhibitor than necessary is economically inefficient.
-
Reduced Efficiency: As mentioned in the troubleshooting guide, for surfactant-type inhibitors, concentrations above the CMC can lead to lower efficiency.[7]
-
Environmental Impact: Excessive use of chemicals has environmental consequences.
-
Process Issues: In some industrial applications, high inhibitor concentrations can cause foaming or emulsification problems.[16]
Section 3: Experimental Workflows & Protocols
To ensure data integrity and reproducibility, adherence to standardized procedures is paramount.
Workflow for Optimizing Inhibitor Concentration
This workflow provides a systematic approach to determining the optimal inhibitor concentration.
Caption: Systematic workflow for inhibitor concentration optimization.
Protocol: Weight Loss Measurement (Based on ASTM G31)
-
Preparation: Prepare triplicate carbon steel coupons for each inhibitor concentration and a blank (no inhibitor). Measure the initial surface area (A) of each coupon.
-
Cleaning & Weighing: Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry. Weigh each coupon to the nearest 0.1 mg (W_initial).
-
Immersion: Immerse the coupons in the test solutions (corrosive medium with and without inhibitor) for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Post-Immersion Cleaning: Remove the coupons, and clean them according to ASTM G1 standards to remove corrosion products without removing the base metal. This typically involves scrubbing with a non-metallic brush and using an inhibited acid solution.
-
Final Weighing: Rinse, dry, and re-weigh the coupons (W_final).
-
Calculations:
-
Calculate the weight loss (ΔW) = W_initial - W_final.
-
Calculate the Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (ρ × A × T) where K is a constant (8.76 × 10⁴), ρ is the density of carbon steel (~7.85 g/cm³), A is the area in cm², and T is the immersion time in hours.[11]
-
Calculate Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Protocol: Potentiodynamic Polarization (Tafel Extrapolation)
-
Setup: Place a prepared carbon steel working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum) in the electrochemical cell containing the test solution.
-
Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).
-
Data Analysis:
-
Plot the resulting potential (E) vs. log of the current density (log i). This is the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr).
-
The intersection point gives the corrosion current density (icorr).
-
-
Calculations:
-
Calculate Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Data Presentation: Quantitative Summary
The following table provides typical concentration ranges and expected efficiencies for different classes of inhibitors in 1M HCl, a common screening environment.
| Inhibitor Class | Typical Optimal Concentration | Expected IE% (at Optimal Conc.) | Primary Mechanism |
| Quaternary Ammonium Salts | 10 - 100 ppm | 85 - 95% | Physisorption/Chemisorption |
| Imidazolines | 5 - 50 ppm | > 90% | Chemisorption |
| Thiourea Derivatives | 50 - 200 ppm | 80 - 98% | Chemisorption |
| Plant Extracts (Green) | 200 - 1000 ppm | 75 - 95% | Physisorption/Chemisorption |
Note: These are generalized values. Actual performance is highly dependent on the specific molecule, temperature, and corrosive environment.[5]
Section 4: Understanding the Mechanism of Inhibition
Effective troubleshooting is rooted in understanding the fundamental mechanisms of how inhibitors work.
Caption: General mechanism of action for organic corrosion inhibitors.
Inhibitors function by adsorbing to the metal surface, creating a barrier that isolates the steel from the corrosive environment.[15] This adsorption can occur through two primary mechanisms:
-
Physisorption: This involves weaker electrostatic forces, such as van der Waals forces, between the inhibitor molecules and the charged metal surface. This type of adsorption is generally reversible and can be sensitive to temperature increases.[15]
-
Chemisorption: This involves the formation of a coordinate-type bond between the inhibitor and the metal. Organic inhibitors often contain heteroatoms (like Nitrogen, Sulfur, Oxygen) or π-electrons in aromatic rings that can donate electrons to the vacant d-orbitals of iron atoms, forming a strong, stable bond.[15] This process is more specific and often results in higher and more durable inhibition efficiency.
A robust inhibitor film is the ultimate goal. It should be dense, non-porous, and strongly adherent to effectively block both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, thereby protecting the carbon steel.
References
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García-Alonso, Y., et al. (2024). An Overview: Highly Efficient Inhibitors of Carbon Steel. Molecules, 30(3994). Available at: [Link]
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Al-Naser, I. A., et al. (2023). Corrosion Inhibition of Carbon Steel in a Sour (H2S) Environment by an Acryloyl-Based Polymer. ACS Omega. Available at: [Link]
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Omer, A. M., et al. (2023). AI Assisted Material Selection Framework for Corrosion Resistant Steels in Onshore Oil and Gas Pipelines. Journal of Materials Science and Chemical Engineering, 11(12). Available at: [Link]
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Shaban, S. M., et al. (2016). Gravimetric and electrochemical evaluation of three nonionic dithiol surfactants as corrosion inhibitors for mild steel in 1 M HCl solution. Journal of Molecular Liquids, 219, 943-952. Available at: [Link]
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Ramezanzadeh, M., et al. (2018). Mixed Corrosion Inhibitor Effects on Carbon Steel. ResearchGate. Available at: [Link]
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Tang, Y., et al. (2026). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. Coatings, 16(2), 150. Available at: [Link]
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Zhang, R., et al. (2018). Effect of inhibitors on carbon steel corrosion in foaming solutions. ResearchGate. Available at: [Link]
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Eisenbock, L. J., et al. (2020). Determining Critical Micelle Concentration of Organic Corrosion Inhibitors and its Effectiveness in Corrosion Mitigation. NACE - The Worldwide Corrosion Authority. Available at: [Link]
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El-Sabbah, M. M. B., et al. (2017). Synergistic Inhibition of Carbon Steel Corrosion by Inhibitor-Blends in Chloride–Containing Simulated Cooling Water. International Journal of Electrochemical Science, 12, 6089-6111. Available at: [Link]
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Hernandez, S., et al. (2011). Integrity of Corrosion Inhibitor Films in Multiphase Flow. NACE - The Worldwide Corrosion Authority. Available at: [Link]
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MarineCare. (n.d.). Ask!Marine Care; - Passivation of carbon steel systems. Marinecare.nl. Available at: [Link]
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Romero-Romo, M., et al. (2023). Temperature Effect on the Corrosion Inhibition of Carbon Steel by Polymeric Ionic Liquids in Acid Medium. Polymers, 15(7). Available at: [Link]
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Pessu, F. O., et al. (2016). Understanding Pitting Corrosion Behavior of X65 Carbon Steel in CO2-Saturated Environments: The Temperature Effect. Corrosion, 72(7), 933-951. Available at: [Link]
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Kuznetsov, Y. I., et al. (2022). Corrosion Inhibition of Low-Carbon Steel by Hydrophobic Organosilicon Dispersions. Coatings, 12(10). Available at: [Link]
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Pa-pa, A. (2010). Inhibition of Pitting on Carbon Steel. White Rose eTheses Online. Available at: [Link]
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Nenasheva, T. A., & Marshakov, A. I. (2021). Effect of corrosion inhibitors on the rate of carbon steel dissolution in chloride solution under alternating current. International Journal of Corrosion and Scale Inhibition, 10(3), 1064-1079. Available at: [Link]
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Astro Pak. (2023). Can You Passivate Carbon Steel? Astro Pak. Available at: [Link]
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Wang, H., et al. (2019). Understanding Thermal Stability and Inhibition Effectiveness of Corrosion Inhibitors at High Temperatures. ResearchGate. Available at: [Link]
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Eisenbock, L. J., et al. (2020). Determining Critical Micelle Concentration of Organic Corrosion Inhibitors and its Effectiveness in Corrosion Mitigation. ResearchGate. Available at: [Link]
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El-Sabbah, M. M. B., et al. (2017). Synergistic Inhibition of Carbon Steel Corrosion by Inhibitor-Blends in Chloride–Containing Simulated Cooling Water. ResearchGate. Available at: [Link]
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Nava-Pineda, D., & Staroselsky, I. (2022). Exact calculation of corrosion rates by the weight-loss method. Experimental Results, 3, e13. Available at: [Link]
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Souza, F. S. D., et al. (2018). Effects of pre-filmed FeCO3 on flow-induced corrosion and inhibitor performance. White Rose Research Online. Available at: [Link]
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Amin, M. A., et al. (2011). The inhibition of low carbon steel corrosion in hydrochloric acid solutions by succinic acid. Part I. Weight loss, polarization, EIS, PZC, EDX and SEM studies. ResearchGate. Available at: [Link]
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Xie, T., et al. (2024). Corrosion Inhibition Properties of Corrosion Inhibitors to under-Deposit Corrosion of X65 Steel in CO2 Corrosion Conditions. Materials, 17(11), 2548. Available at: [Link]
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Vigdorovich, V. I., et al. (2024). Specifics and Methods of Inhibiting the Underfilm Corrosion of Carbon Steel. Polymers, 16(6), 780. Available at: [Link]
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Setianto, et al. (2015). Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. International Journal of Engineering and Technology, 7(5), 1756-1763. Available at: [Link]
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Le, T. H., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega, 4(9), 13836-13846. Available at: [Link]
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Al-Baghdadi, S. B., et al. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. Materials, 15(4), 1319. Available at: [Link]
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Pessu, F. O., et al. (2017). Pitting and Uniform Corrosion of X65 Carbon Steel in Sour Corrosion Environments: The Influence of CO2, H2S, and Temperature. ResearchGate. Available at: [Link]
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Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Available at: [Link]
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Zhang, X., et al. (2017). Effect of Corrosion Inhibitors on Chromate-free Passivation of Hot-Dip Galvanized Steel. Materials Science, 23(2). Available at: [Link]
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Zakeri, A., & Nesic, S. (2017). Methodology for Corrosion Inhibitor Persistency Studies in Batch Inhibition. NACE - The Worldwide Corrosion Authority. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Efficacy of Benzimidazole Derivatives in Corrosion Inhibition
In the critical field of materials science, the mitigation of corrosion is paramount to ensuring the longevity and reliability of metallic components across countless industries. Among the arsenal of protective strategies, the application of organic corrosion inhibitors has proven to be a highly effective and versatile approach. This guide, compiled from the perspective of a senior application scientist, provides an in-depth comparative analysis of the corrosion inhibition efficiency of benzimidazole and its derivatives. Grounded in robust experimental data, this document aims to equip researchers, scientists, and professionals in drug development with the critical insights needed to select and develop superior corrosion inhibitors.
The Benzimidazole Scaffold: A Privileged Structure for Corrosion Inhibition
Benzimidazole, a heterocyclic aromatic compound, is a cornerstone in the design of effective corrosion inhibitors.[1][2][3] Its efficacy stems from a unique molecular architecture that facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.[4][5] The benzimidazole molecule possesses several key features that contribute to its inhibitory action:
-
Aromaticity: The planar, electron-rich bicyclic structure, comprising fused benzene and imidazole rings, allows for effective surface coverage.[5]
-
Heteroatoms: The presence of two nitrogen atoms with lone pairs of electrons provides active sites for coordination with metal atoms.[5]
-
Tunability: The benzimidazole core can be readily functionalized, allowing for the synthesis of a diverse library of derivatives with tailored electronic and steric properties.[5]
These characteristics enable benzimidazole derivatives to be effective corrosion inhibitors for a wide range of metals and alloys, including steel, copper, and aluminum, in various aggressive environments such as acidic and saline solutions.[1][2]
Comparative Performance Analysis of Benzimidazole Derivatives
The inhibition efficiency of a benzimidazole derivative is not an intrinsic property but is profoundly influenced by its chemical structure, the nature of the metallic substrate, and the composition of the corrosive medium.
The Impact of Substituents on Inhibition Efficiency
The introduction of various functional groups onto the benzimidazole ring system can significantly modulate the electron density and, consequently, the adsorption behavior of the molecule.
For instance, in the context of mild steel corrosion in a 1 M hydrochloric acid (HCl) solution, a comparative study of benzimidazole (BI), 2-methylbenzimidazole (2-MB), and 2-mercaptobenzimidazole (2-MB) revealed a distinct trend in inhibition efficiency. The order of increasing efficacy was found to be: BI < 2-MB < 2-SH-BI. This trend can be rationalized by considering the electronic effects of the substituents. The methyl group in 2-MB is an electron-donating group that increases the electron density on the benzimidazole ring, enhancing its ability to coordinate with the metal surface. The mercapto group in 2-SH-BI, with its sulfur atom, provides an additional and highly effective coordination site, leading to superior adsorption and inhibition.
Table 1: Comparative Inhibition Efficiencies of Benzimidazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration | Inhibition Efficiency (%) |
| Benzimidazole (BI) | 250 ppm | ~85% |
| 2-Methylbenzimidazole (2-MB) | 250 ppm | ~92% |
| 2-Mercaptobenzimidazole (2-SH-BI) | 250 ppm | ~98% |
Note: The data presented is a synthesis of typical results from the literature to illustrate the comparative trends.[6]
Influence of the Corrosive Environment
The nature of the corrosive medium plays a critical role in determining the performance of benzimidazole inhibitors. In acidic solutions, these compounds can become protonated, which influences their adsorption mechanism.[1] For example, 2-mercaptobenzimidazole has demonstrated exceptional performance in protecting copper in simulated marine environments containing chloride ions.[7][8] The presence of the thiol group facilitates the formation of a robust protective film on the copper surface.[7][8]
Mechanistic Insights into Corrosion Inhibition
The protective action of benzimidazole derivatives is primarily attributed to their ability to adsorb onto the metal surface, forming a film that isolates the metal from the corrosive environment.[5][6] This adsorption can occur through two main mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. It is a relatively weak and reversible process.
-
Chemisorption: This involves the formation of coordinate covalent bonds between the heteroatoms (N, S, O) of the inhibitor and the vacant d-orbitals of the metal atoms. This is a stronger and more stable form of adsorption.
The dominant adsorption mechanism is often elucidated by analyzing the thermodynamic parameters of the adsorption process, which can be determined from experimental data. The adsorption of many benzimidazole derivatives has been found to follow the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.[6][9][10]
Figure 1: A schematic representation of the corrosion inhibition mechanism by benzimidazole derivatives, highlighting the adsorption process and the formation of a protective film on the metal surface.
Essential Experimental Protocols for Evaluating Inhibition Efficiency
A rigorous and standardized experimental approach is crucial for the accurate assessment and comparison of corrosion inhibitor performance.
Gravimetric (Weight Loss) Method
This is a fundamental and widely used technique to determine the corrosion rate.[11]
Step-by-Step Protocol:
-
Specimen Preparation: Metal coupons of known dimensions are meticulously cleaned, polished, and weighed.[11]
-
Immersion: The prepared coupons are immersed in the corrosive solution, both with and without the inhibitor, for a predetermined duration and at a constant temperature.[11]
-
Post-Immersion Processing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and reweighed.[11]
-
Calculation of Inhibition Efficiency: The weight loss data is used to calculate the corrosion rate and, subsequently, the inhibition efficiency (IE%) using the following formula: IE% = [(W₀ - Wᵢ) / W₀] × 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Figure 2: A streamlined workflow for the gravimetric (weight loss) method of evaluating corrosion inhibition efficiency.
Electrochemical Techniques
Electrochemical methods offer rapid and detailed insights into the corrosion process and the inhibitor's mode of action.[12][13]
-
Potentiodynamic Polarization (PDP): This technique provides information on the kinetics of the anodic and cathodic reactions. By analyzing the polarization curves, one can determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. A decrease in icorr in the presence of the inhibitor indicates a reduction in the corrosion rate. The shift in Ecorr can reveal whether the inhibitor is anodic, cathodic, or mixed-type.[1][2]
-
Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique probes the properties of the inhibitor film and the charge transfer resistance at the metal-solution interface. An increase in the charge transfer resistance (Rct) is indicative of effective inhibition.
These electrochemical measurements are typically performed in a three-electrode cell setup.
Conclusion
Benzimidazole and its derivatives represent a highly versatile and effective class of corrosion inhibitors. Their performance can be finely tuned through synthetic modifications, making them adaptable to a wide array of metals and corrosive environments. A comprehensive evaluation of their inhibition efficiency necessitates a combination of gravimetric and electrochemical methods, coupled with a thorough understanding of their adsorption mechanisms. The continued exploration of novel benzimidazole structures holds significant promise for the development of next-generation, high-performance, and environmentally benign corrosion inhibitors.
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Marinescu, M. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. BMC Chemistry, 13(1), 136. [Link]
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Applied Science. (2019, June 15). How corrosion inhibitors protect metal: synthesis in the lab and testing [Video]. YouTube. [Link]
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Marinescu, M. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. BMC Chemistry, 13(1), 136. [Link]
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Popa, C. V., et al. (2025). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. RSC Advances, 15, 23456-23469. [Link]
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Iliescu, R. I., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules, 29(5), 1083. [Link]
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El-Hassaneen, R., et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances, 14, 28314-28328. [Link]
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Patel, H., et al. (2021). REVIEW: BENZIMIDAZOLE DERIVATIVES AS CORROSION INHIBITORS FOR METALS AND THEIR ALLOYS. i-manager's Journal on Material Science, 9(2), 35-42. [Link]
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Feng, L., et al. (2018). 2-aminobenzimidazole derivative with surface activity as corrosion inhibitor of carbon steel in HCl: Experimental and theoretical study. Corrosion Science, 139, 338-347. [Link]
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Li, W., et al. (2024). 2-mercaptobenzimidazole inhibits corrosion and prolongs the lifetime of an epoxy resin coating on a copper-62 alloy surface in a simulated marine environment at 40 °C. Journal of Vacuum Science & Technology A, 42(2), 023203. [Link]
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Singh, A., & Ebenso, E. E. (2021). Experimental Methods of Corrosion Inhibition Assessment. In Corrosion Inhibitors (Vol. 1383, pp. 1-24). American Chemical Society. [Link]
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Costa, D., et al. (2020). Adsorption of 2-mercaptobenzimidazole Corrosion Inhibitor on Copper: DFT Study on Model Oxidized Interfaces. The Journal of Physical Chemistry C, 124(51), 28067-28078. [Link]
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Al-Amiery, A. A., et al. (2019). Experimental studies on corrosion inhibition performance of acetylthiophene thiosemicarbazone for mild steel in HCl complemented with DFT investigation. Results in Physics, 15, 102559. [Link]
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Touir, R., et al. (2013). Comparative inhibition study of mild steel corrosion in hydrochloric acid by benzimidazole derivatives. Journal of Materials and Environmental Science, 4(6), 921-930. [Link]
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Hauffman, T., et al. (2022). Study Of Mercaptobenzimidazoles As Inhibitors For Copper Corrosion: Down to the Molecular Scale. Journal of The Electrochemical Society, 169(6), 061503. [Link]
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Zhang, L., et al. (2022). Methods used for evaluating corrosion inhibition efficiency. Corrosion Reviews, 40(6), 567-594. [Link]
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Loto, C. A., et al. (2020). Performance of Methyl-5-Benzoyl-2-Benzimidazole Carbamate (Mebendazole) as Corrosion Inhibitor for Mild Steel in. The Scientific World Journal, 2020, 2756734. [Link]
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El-Hassaneen, R., et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances, 14, 28314-28328. [Link]
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Al-Amiery, A. A. (2021). N-benzylidene-2-aminobenzimidazol as a New Corrosion Inhibitor for Mild Steel in HCl. International Journal of Corrosion and Scale Inhibition, 10(1), 123-134. [Link]
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El-Hassaneen, R., et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances, 14, 28314-28328. [Link]
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Li, Y., et al. (2022). Variation of the inhibition efficiency at 2 mM inhibitor concentration against immersion time at 30 ℃... Journal of Molecular Liquids, 367, 120468. [Link]
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A Technical Guide to the Structure-Activity Relationship of 1-(4-Methoxybenzyl) Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Its resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4] This guide focuses on a specific, promising subclass: 1-(4-methoxybenzyl) substituted benzimidazoles. The introduction of the 4-methoxybenzyl group at the N-1 position of the benzimidazole ring has been shown to significantly influence the biological activity of the resulting compounds. This guide will provide a comprehensive comparison of their structure-activity relationships (SAR), supported by experimental data and detailed protocols, to aid researchers in the rational design of novel therapeutic agents.
General Synthesis Strategy
The synthesis of 1-(4-methoxybenzyl) substituted benzimidazoles typically follows a convergent approach, which allows for the facile introduction of diverse substituents at the 2-position of the benzimidazole core. This strategy is crucial for conducting systematic SAR studies. The general synthetic pathway involves two key steps: N-alkylation of a substituted o-phenylenediamine with 4-methoxybenzyl chloride, followed by a cyclization reaction with a variety of reagents to form the benzimidazole ring.
Caption: General synthetic route for 1-(4-methoxybenzyl) substituted benzimidazoles.
Detailed Experimental Protocol: Synthesis of 1-(4-Methoxybenzyl)-2-phenyl-1H-benzo[d]imidazole
This protocol provides a reliable method for the synthesis of a representative compound of this class.
Step 1: Synthesis of N-(4-methoxybenzyl)benzene-1,2-diamine
-
To a solution of o-phenylenediamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(4-methoxybenzyl)benzene-1,2-diamine.
Step 2: Synthesis of 1-(4-methoxybenzyl)-2-phenyl-1H-benzo[d]imidazole
-
A mixture of N-(4-methoxybenzyl)benzene-1,2-diamine (1.0 eq) and benzaldehyde (1.2 eq) in ethanol is stirred at room temperature.
-
Sodium metabisulfite (Na₂S₂O₅) (1.5 eq) is added portion-wise to the mixture.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is evaporated under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization from ethanol to yield 1-(4-methoxybenzyl)-2-phenyl-1H-benzo[d]imidazole.
Biological Evaluation: Methodologies
To establish a clear SAR, it is imperative to employ robust and reproducible biological assays. The following protocols for anticancer and antimicrobial evaluation are widely accepted and provide a basis for comparing the activity of different 1-(4-methoxybenzyl) substituted benzimidazole analogs.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[6]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for another 48-72 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with a known effective antimicrobial agent) and a negative control (microorganism with no compound).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-(4-methoxybenzyl) substituted benzimidazoles is significantly influenced by the nature and position of substituents on the benzimidazole core and the 2-aryl ring.
Caption: A typical workflow for SAR studies of 1-(4-methoxybenzyl) substituted benzimidazoles.
Anticancer Activity
The anticancer activity of this class of compounds is largely dependent on the substitution pattern at the 2-position.
| Compound | R (Substitution at 2-position) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 1 | Phenyl | 31.2 ± 4.49[3] | 28.5 ± 2.91[3] |
| 2 | 4-Chlorophenyl | - | - |
| 3 | 4-Methoxyphenyl | - | - |
| 4 | 4-Nitrophenyl | 8.86 ± 1.10[3] | 24.08 ± 0.31[3] |
Key SAR Observations for Anticancer Activity:
-
Role of the 1-(4-methoxybenzyl) group: This group is generally considered to enhance the lipophilicity of the molecule, which can improve its cell permeability and overall bioavailability.
-
Substitution at the 2-position:
-
Aryl Substituents: The presence of an aryl group at the 2-position is common in active compounds.
-
Electron-withdrawing groups: The introduction of an electron-withdrawing group, such as a nitro group at the para-position of the 2-phenyl ring (Compound 4), has been shown to significantly increase the cytotoxic activity against the MCF-7 breast cancer cell line.[3]
-
Halogenation: Halogen atoms, particularly chlorine, on the 2-phenyl ring can also modulate the anticancer activity.
-
Antimicrobial Activity
The antimicrobial spectrum and potency of 1-(4-methoxybenzyl) substituted benzimidazoles are also dictated by the substituents on the benzimidazole scaffold.
| Compound | R (Substitution at 2-position) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5 | Phenyl | >128 | >128 | >128 |
| 6 | 4-Chlorophenyl | 32 | 64 | 64 |
| 7 | 2,4-Dichlorophenyl | 16 | 32 | 32 |
Key SAR Observations for Antimicrobial Activity:
-
Halogenation: The introduction of halogen atoms on the 2-phenyl ring is crucial for antimicrobial activity. The unsubstituted phenyl analog (Compound 5) is largely inactive, while the monochloro (Compound 6) and dichloro (Compound 7) derivatives show significant antibacterial and antifungal activity.[7]
-
Position and Number of Halogens: A di-substituted phenyl ring at the 2-position appears to be more effective than a mono-substituted one, as seen by the lower MIC values of Compound 7 compared to Compound 6.
Mechanism of Action
The anticancer and antimicrobial effects of benzimidazole derivatives are often attributed to their ability to interfere with fundamental cellular processes. For 1-(4-methoxybenzyl) substituted benzimidazoles, two primary mechanisms of action have been proposed based on studies of related compounds.
Inhibition of Tubulin Polymerization
Many benzimidazole derivatives are known to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[2][8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[9] The 1-(4-methoxybenzyl) group and the 2-aryl substituent likely play a role in the binding of these compounds to the colchicine-binding site on β-tubulin.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Kinase Inhibition
Benzimidazoles are also known to act as inhibitors of various protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[4][10] The dysregulation of kinase activity is a hallmark of many cancers. By acting as ATP-competitive inhibitors, 1-(4-methoxybenzyl) substituted benzimidazoles may block the activity of specific kinases, thereby disrupting oncogenic signaling pathways.
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A Comparative Analysis of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol and Commercial Corrosion Inhibitors
A Technical Guide for Researchers in Materials Science and Chemical Engineering
In the relentless battle against corrosion, which silently degrades critical infrastructure and industrial equipment, the development of effective corrosion inhibitors is paramount. This guide provides a detailed comparative analysis of a promising benzimidazole derivative, 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol, against three widely used commercial corrosion inhibitors: Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzimidazole (MBI). This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and evaluation of novel anti-corrosion agents.
Introduction to Corrosion Inhibition by Organic Molecules
Corrosion is an electrochemical process that involves the deterioration of a material, typically a metal, due to its reaction with its environment. The use of organic inhibitors is a cornerstone of corrosion mitigation strategies. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms (such as nitrogen, sulfur, and oxygen), aromatic rings, and π-bonds. These features act as active centers for adsorption onto the metal surface.[1][2][3]
Benzimidazole and its derivatives have emerged as a significant class of corrosion inhibitors due to their excellent performance, especially in acidic environments.[2][4] The planar structure of the benzimidazole ring, coupled with the presence of nitrogen atoms and the ability to introduce various functional groups, allows for strong and stable adsorption on metal surfaces.[2]
This guide will delve into the specifics of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol, examining its structural advantages and comparing its performance profile with established commercial inhibitors.
The Inhibitors: A Comparative Overview
This section details the molecular structure and proposed mechanism of action for each of the four corrosion inhibitors.
1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol is a derivative of benzimidazole featuring a methoxybenzyl group attached to one of the nitrogen atoms of the imidazole ring and a thiol group at the 2-position.
-
Molecular Formula: C₁₅H₁₄N₂OS
-
Molecular Weight: 270.35 g/mol
Synthesis: The synthesis of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol can be achieved through a multi-step process. A general synthetic route involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base to form 2-mercaptobenzimidazole. This is followed by N-alkylation with 4-methoxybenzyl chloride in a suitable solvent and in the presence of a base.[5]
Proposed Mechanism of Action: The corrosion inhibition potential of this molecule is attributed to several key structural features. The benzimidazole ring, with its aromatic character and nitrogen heteroatoms, provides a primary site for adsorption onto the metal surface. The presence of the thiol (-SH) group, containing a sulfur atom with lone pair electrons, significantly enhances the molecule's ability to coordinate with the metal surface, forming a strong chemisorbed layer. Furthermore, the methoxybenzyl group, with its electron-donating methoxy substituent and aromatic ring, increases the electron density on the benzimidazole system, thereby strengthening the adsorption process. The bulky nature of the methoxybenzyl group can also contribute to a more effective surface coverage, creating a denser protective film.
Commercial Corrosion Inhibitors: A Benchmark for Performance
The following three compounds are widely used in various industrial applications for corrosion protection and serve as a basis for comparison.
-
Molecular Formula: C₆H₅N₃
-
Mechanism of Action: Benzotriazole is a well-established corrosion inhibitor, particularly for copper and its alloys, but also for steel.[6][7] Its mechanism involves the formation of a protective polymeric complex film on the metal surface. The nitrogen atoms in the triazole ring play a crucial role in coordinating with the metal ions. On steel, it is believed to form a chemisorbed layer involving Fe-N coordination bonds, which suppresses both anodic and cathodic reactions.[6]
-
Molecular Formula: C₇H₇N₃
-
Mechanism of Action: Tolyltriazole is a derivative of benzotriazole and exhibits a similar mechanism of action. It forms a protective film on the metal surface, which acts as a barrier to corrosive agents.[8][9][10] For mild steel in acidic media, TTA has been shown to be an effective mixed-type inhibitor, forming an organic film through physical adsorption of TTA molecules.[8][10]
-
Molecular Formula: C₇H₆N₂S
-
Mechanism of Action: As the parent compound to our target molecule (excluding the methoxybenzyl group), MBI is a highly effective corrosion inhibitor for various metals in acidic solutions.[1][11] Its efficacy stems from the presence of the benzimidazole ring and the exocyclic sulfur atom. The molecule adsorbs onto the metal surface through both the nitrogen and sulfur atoms, leading to the formation of a stable, protective film. It generally acts as a mixed-type inhibitor.[11]
Performance Evaluation: A Comparative Analysis
A direct quantitative comparison of the inhibition efficiency of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol with the commercial inhibitors is challenging due to the lack of studies under identical experimental conditions. However, a qualitative comparison based on their structural features and available performance data in relevant environments can provide valuable insights.
Table 1: Comparison of Corrosion Inhibitor Performance
| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol derivative | Aluminum | 1 M HNO₃ | 97.74 | [12] |
| Benzotriazole (BTA) | Mild Steel | 1 M H₂SO₄ | 84.3 | [7] |
| Tolyltriazole (TTA) | Mild Steel | 0.5 M HCl | 91 | [8][10] |
| 2-Mercaptobenzimidazole (MBI) | Mild Steel | 1 M HCl | >90 | [1][11] |
Note: The inhibition efficiencies are reported under different experimental conditions and should be compared with caution.
From a structural standpoint, 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol is expected to exhibit superior performance compared to its parent molecule, 2-mercaptobenzimidazole (MBI). The addition of the electron-donating methoxybenzyl group should increase the electron density on the benzimidazole ring system, facilitating stronger adsorption onto the metal surface. The bulky nature of this group would also enhance surface coverage.
When compared to benzotriazole and tolyltriazole, the presence of the sulfur atom in the thiol group of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol is a significant advantage. Sulfur-containing organic compounds are known to be highly effective corrosion inhibitors for steel in acidic media due to the strong coordination of sulfur with iron atoms.
Experimental Protocols for Corrosion Inhibitor Evaluation
To ensure the scientific integrity and reproducibility of corrosion inhibitor studies, standardized experimental protocols are essential. The following sections outline the key methodologies based on ASTM standards.
Weight Loss Method (ASTM G31)
This gravimetric method is a fundamental technique for determining the corrosion rate.
Workflow:
Caption: Workflow for the weight loss corrosion test.
Calculation of Inhibition Efficiency (IE%):
IE% = [(CR₀ - CRᵢ) / CR₀] x 100
Where:
-
CR₀ is the corrosion rate in the absence of the inhibitor.
-
CRᵢ is the corrosion rate in the presence of the inhibitor.
Potentiodynamic Polarization (ASTM G5, ASTM G59)
This electrochemical technique provides insights into the kinetic aspects of corrosion and the inhibitor's mechanism (anodic, cathodic, or mixed-type).
Workflow:
Caption: Workflow for potentiodynamic polarization measurements.
Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)
EIS is a powerful non-destructive technique for studying the properties of the inhibitor film and the corrosion process at the metal-electrolyte interface.
Workflow:
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Conclusion
1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol presents a compelling molecular architecture for effective corrosion inhibition. Its structural features, including the benzimidazole core, the thiol group, and the methoxybenzyl substituent, suggest a high potential for forming a robust and stable protective layer on metal surfaces. While direct comparative data under identical conditions is currently unavailable, a qualitative analysis indicates that it could offer superior performance compared to its parent molecule, 2-mercaptobenzimidazole, and potentially outperform established commercial inhibitors like benzotriazole and tolyltriazole, particularly in acidic environments.
Future research should focus on a direct, head-to-head experimental comparison of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol with these commercial inhibitors on mild steel in common industrial corrosive media, such as hydrochloric and sulfuric acids. Such studies, employing the standardized protocols outlined in this guide, would provide the definitive quantitative data needed to fully assess its potential as a next-generation corrosion inhibitor.
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Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3. ResearchGate. Available at: [Link]
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Potentiodynamic polarization curves for a) mild steel in 2 M H 2 SO 4 ,... ResearchGate. Available at: [Link]
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Benzimidazole and its derivatives as corrosion inhibitors for mild steel in 1M HCl solution. ResearchGate. Available at: [Link]
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Corrosion Inhibition of Mild Steel with Tolyltriazole. SciELO. Available at: [Link]
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Corrosion Inhibition of Mild Steel in Acidic Environments using Polyphenol-Rich Extract from Senegalia Senegal (L.) Britton Stem. ResearchGate. Available at: [Link]
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1-hydroxy Benzotriazole as Corrosion Inhibitor for Mild Steel in 1 mol/L Hydrochloric Acid Solution. ResearchGate. Available at: [Link]
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Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Publishing. Available at: [Link]
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EDS spectra of mild steel surfaces in the a) absence and in the... ResearchGate. Available at: [Link]
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Novel benzimidazole derivatives as corrosion inhibitors of mild steel in the acidic media. Part I: Gravimetric, electrochemical, SEM and XPS studies. ResearchGate. Available at: [Link]
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Mild steel Potentiodynamic polarization curves in acidic medium in... ResearchGate. Available at: [Link]
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A Comparative Guide to the Antioxidant Activity of Methoxyphenyl- vs. Hydroxyphenyl-Benzimidazoles for Drug Discovery Professionals
Introduction: The Quest for Superior Antioxidants in Drug Discovery
In the landscape of modern drug development, the mitigation of oxidative stress remains a critical therapeutic strategy. Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders.[1] Consequently, the development of novel molecules with potent antioxidant and radical scavenging properties is of paramount importance.[1]
The benzimidazole scaffold is a "privileged" heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities.[2] Among its many derivatives, those substituted with a phenyl ring at the 2-position have shown significant promise as antioxidants. This guide provides an in-depth, data-driven comparison of two closely related classes of these compounds: 2-(hydroxyphenyl)-benzimidazoles and 2-(methoxyphenyl)-benzimidazoles . By dissecting their chemical rationale, comparing their experimentally determined activities, and outlining the protocols for their evaluation, we aim to provide researchers and drug development professionals with the critical insights needed to select and design superior antioxidant candidates.
The Chemical Rationale: Why a Hydroxyl Group Outperforms a Methoxy Group in Radical Scavenging
The fundamental difference in the antioxidant potential between a hydroxyl (-OH) group and a methoxy (-OCH3) group lies in their ability to participate in the primary mechanisms of antioxidant action. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are powerful antioxidants primarily because they can directly neutralize free radicals.[3][4]
This occurs mainly through a Hydrogen Atom Transfer (HAT) mechanism.[4] The phenolic hydroxyl group can donate its hydrogen atom to a highly reactive free radical (R•), effectively neutralizing it. This process transforms the antioxidant into a phenoxy radical (ArO•), which is significantly less reactive due to the delocalization of the unpaired electron across the aromatic ring.[4] The stability of this resulting radical is a key determinant of antioxidant efficacy.
In contrast, the methoxy group (-OCH3), while being an electron-donating group that can influence the electronic properties of the aromatic ring, cannot directly donate a hydrogen atom in the same manner. Its contribution to antioxidant activity is more indirect, primarily by enhancing the stability of the molecule or influencing its redox potential. However, for direct radical quenching, the availability of the labile phenolic hydrogen is the dominant factor.[5][6]
Studies have consistently shown that both phenolic hydroxyl and methoxy groups can enhance the antioxidant activity of compounds.[6] However, the direct hydrogen-donating capability of the hydroxyl group often renders hydroxyphenyl derivatives more potent radical scavengers than their methoxyphenyl counterparts.[5][7]
Comparative Efficacy: Analysis of Experimental Data
To objectively compare the antioxidant activities of these two classes of benzimidazoles, we have synthesized data from studies that evaluated their performance in standard in vitro assays. The most common assays—DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))—measure the capacity of a compound to scavenge stable free radicals. The results are typically expressed as C50 or IC50 values (the concentration required to scavenge 50% of the radicals), where a lower value indicates higher antioxidant activity.
| Compound Series | Substitution Pattern | Antioxidant Assay | Reported Activity (C50 in µmol/L) | Key Finding |
| 1H-Benzimidazol-2-yl hydrazones[7] | Mono-hydroxyphenyl | ABTS | ~11.5 | - |
| 1H-Benzimidazol-2-yl hydrazones[7] | Di-hydroxyphenyl | ABTS | 4.15 - 5.20 | Di- and trihydroxy derivatives showed the best radical scavenging activity. |
| 1H-Benzimidazol-2-yl hydrazones[7] | Tri-hydroxyphenyl | ABTS | 4.15 - 5.20 | Significantly more active than mono-hydroxy or methoxy analogues. |
| 1H-Benzimidazol-2-yl hydrazones[7] | Mono-methoxyphenyl | ABTS | ~20.0 | Less active than the mono-hydroxyphenyl analogue. |
| 1H-Benzimidazol-2-yl hydrazones[7] | Di-methoxyphenyl | ABTS | ~12.5 | More active than the mono-methoxy, but still less active than di-hydroxy. |
| 1H-Benzimidazol-2-yl hydrazones[7] | Methoxy and Hydroxy | ABTS | < 8.0 | The combined presence of both groups leads to a significant increase in activity over methoxy-only derivatives. |
Analysis of Results: The data clearly illustrates a structure-activity relationship where the presence and number of hydroxyl groups are paramount for potent radical scavenging activity. The di- and trihydroxy-substituted benzimidazoles demonstrate markedly superior performance compared to their methoxy-substituted counterparts.[7] Even a single hydroxyl group provides a significant advantage over a single methoxy group. Interestingly, the combination of both hydroxyl and methoxy groups results in strong antioxidant activity, suggesting that while the hydroxyl group is the primary actor in radical quenching, the electron-donating nature of the methoxy group may play a synergistic role in stabilizing the molecule.[7]
Unraveling the Mechanisms of Antioxidant Action
The antioxidant capacity of phenyl-benzimidazoles is not limited to a single mode of action. Their efficacy is a composite of several mechanisms, primarily radical scavenging and metal ion chelation.
-
Radical Scavenging: As discussed, this is the dominant mechanism for hydroxyphenyl derivatives. It can proceed via two main pathways:
-
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to the free radical (R•). ArOH + R• → ArO• + RH.[8]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the radical, forming a radical cation, which then deprotonates. ArOH + R• → ArOH•+ + R:- → ArO• + RH.[3]
-
-
Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly destructive hydroxyl radicals via the Fenton reaction. The benzimidazole nucleus, with its nitrogen atoms, is an effective metal chelator.[9][10] By binding to these pro-oxidant metal ions, benzimidazole derivatives can prevent them from participating in radical-generating reactions. This mechanism is an important, and sometimes overlooked, facet of their antioxidant profile.[11][12]
Caption: Key antioxidant mechanisms of phenyl-benzimidazole derivatives.
Validated Experimental Protocols for Assessing Antioxidant Activity
To ensure the reproducibility and validity of antioxidant activity data, standardized protocols are essential. Below are detailed methodologies for three widely accepted assays.
1. DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[13]
-
Principle: The antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing a loss of absorbance at ~517 nm. The degree of discoloration is proportional to the scavenging activity.[14]
-
Reagents and Equipment:
-
DPPH (Sigma-Aldrich)
-
Methanol (Analytical Grade)
-
Test compounds and positive control (e.g., Ascorbic Acid, Trolox)
-
UV-Vis Spectrophotometer or 96-well plate reader
-
Micropipettes
-
-
Step-by-Step Methodology:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.
-
Preparation of Test Samples: Prepare a series of concentrations of the test compounds in methanol.
-
Assay Procedure (96-well plate format): a. To each well, add 50 µL of the test sample solution at various concentrations. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. For the control well, add 50 µL of methanol instead of the test sample. d. For the blank, add 200 µL of methanol.
-
Incubation: Shake the plate gently and incubate for 30 minutes at room temperature in the dark. The incubation time is critical as the reaction needs to reach a steady state.
-
Measurement: Measure the absorbance of each well at 517 nm.[15]
-
-
Calculation of Results: The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the % inhibition against the compound concentration.
Caption: Standard workflow for the DPPH radical scavenging assay.
2. ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.[16]
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) using potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reaction is monitored by the decrease in absorbance at 734 nm.[17]
-
Reagents and Equipment:
-
ABTS diammonium salt (Sigma-Aldrich)
-
Potassium persulfate (Sigma-Aldrich)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
UV-Vis Spectrophotometer or 96-well plate reader
-
-
Step-by-Step Methodology:
-
Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes. c. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[18]
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with the appropriate solvent (e.g., PBS or ethanol) to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Procedure: a. Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate. b. Add 10 µL of the test compound at various concentrations.
-
Incubation: Incubate for 6-10 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
-
Calculation of Results: The calculation is analogous to the DPPH assay, using the absorbance of the ABTS•+ working solution as the control.
3. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[19]
-
Principle: At a low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the total reducing power of the antioxidants in the sample.[20]
-
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM Ferric Chloride (FeCl₃) solution
-
Ferrous sulfate (FeSO₄) for standard curve
-
Water bath (37°C)
-
-
Step-by-Step Methodology:
-
Preparation of FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[21]
-
Standard Curve: Prepare a standard curve using known concentrations of FeSO₄.
-
Assay Procedure: a. Add 180 µL of the FRAP reagent to each well. b. Add 20 µL of the test sample, standard, or blank (solvent).
-
Incubation: Incubate the plate at 37°C for at least 4 minutes (reaction time can be extended for slower-reacting compounds).[21]
-
Measurement: Measure the absorbance at 593 nm.
-
-
Calculation of Results: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents (e.g., in µM).
Structure-Activity Relationship (SAR) Insights
The experimental data allows for the formulation of key structure-activity relationships for the antioxidant activity of phenyl-benzimidazoles.
-
Primacy of the Hydroxyl Group: The presence of a phenolic hydroxyl group on the C2-phenyl ring is the single most important feature for high radical scavenging activity. This is due to its ability to donate a hydrogen atom (HAT mechanism).[5][22]
-
Effect of Multiple Hydroxyl Groups: Increasing the number of hydroxyl groups on the phenyl ring generally leads to a significant increase in antioxidant potency. Di- and tri-hydroxylated derivatives are consistently more active than mono-hydroxylated ones.[7]
-
Positional Isomerism: The position of the hydroxyl group on the phenyl ring is critical. Ortho- and para-hydroxyl groups are typically more effective than meta-hydroxyl groups because they allow for better stabilization of the resulting phenoxy radical through resonance.
-
Role of the Methoxy Group: While less effective for direct radical scavenging, a methoxy group can still contribute positively. As an electron-donating group, it can increase the electron density of the aromatic ring, which can enhance the stability of the molecule and may favor an electron transfer (SET) mechanism.[6][23]
Caption: Key SAR takeaways for antioxidant phenyl-benzimidazoles.
Conclusion and Future Directions
This guide establishes a clear hierarchy of antioxidant activity between hydroxyphenyl- and methoxyphenyl-substituted benzimidazoles. The experimental evidence overwhelmingly supports the superiority of hydroxyphenyl derivatives, particularly those with multiple hydroxyl groups, in direct radical scavenging assays like DPPH and ABTS. This efficacy is rooted in the fundamental ability of the phenolic hydroxyl group to donate a hydrogen atom, a mechanism unavailable to the methoxy group.
For researchers in drug discovery, this provides a clear directive: for applications where potent, direct radical scavenging is the primary therapeutic goal, hydroxyphenyl-benzimidazoles are the superior chemical class.
Future research should focus on:
-
Optimizing the Hydroxylation Pattern: Systematically evaluating all positional isomers of di- and tri-hydroxyphenyl benzimidazoles to identify the optimal substitution pattern for radical stabilization.
-
Investigating Synergistic Effects: Exploring derivatives that contain both hydroxyl and methoxy groups to better understand their potential synergistic interactions.[7]
-
In Vivo and Cellular Assays: Moving beyond in vitro chemical assays to evaluate these compounds in more biologically relevant cellular models of oxidative stress to assess factors like cell permeability, metabolic stability, and interaction with endogenous antioxidant systems.
By leveraging these fundamental structure-activity relationships, drug development professionals can more rationally design and advance next-generation benzimidazole-based therapeutics for the treatment of oxidative stress-related diseases.
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Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. (n.d.). PMC. Retrieved from [Link]
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Synthesis and Antioxidant Potential of Novel Benzimidazole Derivatives: A Comparative Study of Experimental and DFT Insights. (2025, January 5). ResearchGate. Retrieved from [Link]
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2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole. (n.d.). PMC. Retrieved from [Link]
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Synthesis, Characterization and Antimicrobial Activity of Novel Benzimidazole Contaning Metal Chelates. (n.d.). JOCPR. Retrieved from [Link]
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DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved from [Link]
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antioxidant activity applying an improved abts radical cation decolorization assay. (n.d.). ResearchGate. Retrieved from [Link]
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Antioxidant activity applying an improved ABTS radical cation decolorization assay. (n.d.). PubMed. Retrieved from [Link]
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STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. (n.d.). ResearchGate. Retrieved from [Link]
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Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020, February 13). SciSpace. Retrieved from [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]
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2-(4-Methoxyphenyl)-1H-benzimidazole. (2025, August 10). ResearchGate. Retrieved from [Link]
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Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. (2022, September 21). PubMed Central. Retrieved from [Link]
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Concept, mechanism, and applications of phenolic antioxidants in foods. (2020, July 20). PubMed. Retrieved from [Link]
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ABTS decolorization assay – in vitro antioxidant capacity. (n.d.). protocols.io. Retrieved from [Link]
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Design of Benzimidazole Metal Chelates for Catalytic Applications. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2025, December 5). ResearchGate. Retrieved from [Link]
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DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]
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Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021, February 25). PMC. Retrieved from [Link]
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Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. (2016, March 1). PubMed. Retrieved from [Link]
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Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (n.d.). Retrieved from [Link]
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Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]
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ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of 2-(4-Hydroxyphenyl)benzimidazole. (n.d.). PrepChem.com. Retrieved from [Link]
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Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022, April 3). Frontiers. Retrieved from [Link]
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Benzimidazole and Benzoxazole Zinc Chelators as Inhibitors of Metallo-β-Lactamase NDM-1. (2020, November 19). PMC. Retrieved from [Link]
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Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (n.d.). ResearchGate. Retrieved from [Link]
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Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023, June 19). JScholar Publisher. Retrieved from [Link]
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Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). Retrieved from [Link]
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N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation. (n.d.). MDPI. Retrieved from [Link]
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Validating Target Engagement: A Comparative Guide to Confirming the Binding of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
For researchers in drug discovery and development, the definitive confirmation of a compound's binding to its intended biological target is a cornerstone of establishing its mechanism of action and therapeutic potential. This guide provides a comprehensive framework for validating the binding of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol, a molecule belonging to a class of compounds with diverse pharmacological activities, to its putative biological target. We will delve into the experimental rationale, provide detailed protocols for primary validation techniques, and offer a comparative analysis of alternative methods to ensure robust and reliable results.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets including acetylcholinesterase (AChE) in neurodegenerative diseases, tubulin in cancer, and various kinases.[1][2][3] Given this landscape, we will use acetylcholinesterase as a primary putative target for 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol to illustrate a complete binding validation workflow, while also comparing this approach to methodologies for other potential targets like tubulin.
The Imperative of Direct Binding Validation
Identifying a biological activity in a screening assay is a critical first step, but it does not definitively prove that the compound acts directly on the intended target. Off-target effects are a common cause of misleading results and late-stage drug development failures. Therefore, direct biophysical measurements of binding are essential to confirm target engagement, understand the affinity and kinetics of the interaction, and build a solid foundation for further optimization.
This guide will focus on two primary, industry-standard techniques for in-vitro binding validation:
-
Surface Plasmon Resonance (SPR): A label-free method for real-time monitoring of biomolecular interactions.
-
Isothermal Titration Calorimetry (ITC): A technique that directly measures the heat changes associated with binding events.
Furthermore, we will discuss the importance of confirming target engagement within a cellular context using methods like the Cellular Thermal Shift Assay (CETSA) .
Primary Validation: Surface Plasmon Resonance (SPR) for Acetylcholinesterase Binding
SPR is a powerful technique to characterize the binding of small molecules to a protein target that is immobilized on a sensor surface.[4][5][6] It provides real-time data on the association and dissociation of the analyte (in this case, 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol), allowing for the determination of kinetic parameters (k_a and k_d) and the equilibrium dissociation constant (K_D).
Experimental Workflow for SPR Analysis
The following diagram outlines the key steps in an SPR experiment to validate the binding of our compound of interest to acetylcholinesterase.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Advantages:
-
Confirms target engagement in a physiologically relevant environment.
-
Can be used to assess compound permeability and intracellular target binding.
Disadvantages:
-
Indirect measure of binding.
-
Can be lower throughput and more technically challenging than in-vitro methods.
Decision-Making Framework for Selecting a Validation Method
The choice of which binding validation assay to use depends on several factors, including the nature of the target, the availability of reagents and instrumentation, and the specific questions being asked.
Caption: Decision tree for selecting a binding validation method.
Conclusion
Validating the binding of a lead compound like 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol to its biological target is a non-negotiable step in drug discovery. By employing robust biophysical techniques such as SPR and ITC, researchers can gain a deep understanding of the molecular interactions driving their compound's activity. Furthermore, confirming target engagement in a cellular context with methods like CETSA provides crucial evidence of a compound's potential for therapeutic efficacy. This guide provides a framework for designing and executing a comprehensive binding validation strategy, ensuring that your research is built on a solid foundation of scientific rigor.
References
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Colmenarejo, G. (2019). Comparative biophysical characterization: A screening tool for acetylcholinesterase inhibitors. PLoS ONE, 14(5), e0216055. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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DeSimone, G., et al. (2005). Direct detection of acetylcholinesterase inhibitor binding with an enzyme-based surface plasmon resonance sensor. Analytical Biochemistry, 345(1), 139-147. [Link]
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Gigant, B., et al. (2017). Characterization of Microtubule-Associated Proteins (MAPs) and Tubulin Interactions by Isothermal Titration Calorimetry (ITC). Methods in Molecular Biology, 1583, 13-24. [Link]
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Colgan, P., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of Medicinal Chemistry, 64(19), 14696-14713. [Link]
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Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]
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Abad, A., et al. (2021). Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Molecules, 26(21), 6687. [Link]
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Stoyanova, E., et al. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 28(1), 291. [Link]
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Al-Omary, F. A. M., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(13), 5041. [Link]
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A Comparative In-Vitro Efficacy Analysis of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol and Albendazole as Anthelmintic Agents
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective anthelmintic agents, the benzimidazole scaffold remains a cornerstone of medicinal chemistry.[1][2] This guide provides a detailed comparative analysis of the in-vitro anthelmintic efficacy of a novel benzimidazole derivative, 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol, against the widely used broad-spectrum anthelmintic, albendazole.[3][4] The pressing need for new anthelmintic drugs is underscored by the increasing prevalence of resistance to existing treatments and the limited efficacy of current drugs against certain helminth species.[3]
This technical guide delves into the fundamental mechanisms of action, presents robust in-vitro experimental protocols for efficacy evaluation, and offers a framework for the interpretation of comparative data. Our objective is to equip researchers with the necessary scientific rationale and methodological insights to critically assess the potential of novel benzimidazole derivatives as next-generation anthelmintics.
Introduction to the Compounds
Albendazole: The Established Standard
Albendazole, a methylcarbamate benzimidazole derivative, is a globally recognized anthelmintic agent effective against a wide range of intestinal nematodes and cestodes.[4] Its primary mechanism of action involves the inhibition of microtubule polymerization in helminths by binding to β-tubulin.[5][6] This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite.[5] Albendazole is a cornerstone of mass drug administration programs for the control of soil-transmitted helminthiasis.[3]
1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol: A Novel Contender
1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol represents a promising new derivative within the benzimidazole class. The synthesis of novel benzimidazole derivatives is a key strategy in the search for compounds with improved efficacy, broader spectrum of activity, and the ability to overcome existing resistance mechanisms.[7][8][9] The structural modifications in this compound, specifically the addition of a 4-methoxybenzyl group at the N1 position and a thiol group at the C2 position, are intended to enhance its binding affinity to the target protein and potentially alter its pharmacokinetic properties.
Mechanism of Action: A Shared Pathway with Potential Divergences
The primary mode of action for benzimidazoles is the disruption of microtubule function in helminths.[5][6] This is achieved through high-affinity binding to the parasite's β-tubulin, preventing its polymerization into microtubules.[5] The resulting depolymerization of microtubules has catastrophic consequences for the parasite, affecting essential cellular processes such as cell division, motility, and nutrient absorption.
While 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol is expected to share this fundamental mechanism, its structural modifications may lead to subtle but significant differences in its interaction with β-tubulin. These differences could manifest as a higher binding affinity, a slower dissociation rate, or even the ability to bind to β-tubulin isoforms that have developed resistance to albendazole.
Figure 1: General mechanism of action for benzimidazole anthelmintics.
In-Vitro Efficacy Evaluation: Experimental Protocols
To objectively compare the anthelmintic efficacy of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol and albendazole, a series of standardized in-vitro assays should be conducted. The following protocols are designed to provide a comprehensive assessment of the compounds' activity against different life stages of helminths.
Adult Worm Motility/Mortality Assay (Using Pheretima posthuma)
This assay provides a rapid and cost-effective preliminary screening of anthelmintic activity. The earthworm, Pheretima posthuma, is a common model due to its anatomical and physiological resemblance to intestinal roundworms.[10][11]
Methodology:
-
Preparation of Test Solutions: Prepare stock solutions of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol and albendazole in a minimal amount of dimethyl sulfoxide (DMSO). From these stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, and 100 mg/mL) in phosphate-buffered saline (PBS).[1] A negative control (PBS with the same concentration of DMSO) and a positive control (a known anthelmintic like levamisole) should also be prepared.[3]
-
Acclimatization of Worms: Collect adult earthworms of similar size and wash them with saline to remove any adhering fecal matter.
-
Exposure: Place individual worms in petri dishes containing 25 mL of the respective test solutions.
-
Observation: Observe the worms for paralysis and death. Paralysis is noted when the worms do not move when shaken vigorously. Death is confirmed when the worms lose their motility and exhibit a faded body color.[10]
-
Data Recording: Record the time taken for paralysis and death for each worm in each concentration.
Figure 2: Workflow for the adult worm motility/mortality assay.
Egg Hatch Assay (EHA)
The EHA is a crucial assay for evaluating the ovicidal activity of anthelmintic compounds. This is particularly important for controlling the environmental contamination and transmission of helminth infections.
Methodology:
-
Collection of Helminth Eggs: Collect eggs from the feces of naturally infected animals or from in-vitro cultured adult female worms.
-
Preparation of Test Solutions: Prepare a range of concentrations of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol and albendazole in a suitable solvent (e.g., DMSO) and then dilute in water.
-
Incubation: Add a known number of eggs to each well of a 24-well plate containing the different concentrations of the test compounds. Include a negative control (solvent only) and a positive control (a known ovicidal agent).
-
Incubation Conditions: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period that allows for larval hatching in the control group (typically 48-72 hours).
-
Counting: After incubation, add a drop of Lugol's iodine to stop further hatching. Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Calculation of Efficacy: The percentage of egg hatch inhibition is calculated using the following formula: % Inhibition = [ (Number of unhatched eggs in test) / (Total number of eggs in test) ] x 100
Larval Motility/Viability Assay
This assay assesses the larvicidal activity of the compounds, which is critical for preventing the development of infective larval stages.
Methodology:
-
Larval Culture: Culture helminth eggs to obtain first-stage (L1) or third-stage (L3) larvae, depending on the target species.
-
Exposure: Place a known number of larvae in the wells of a 96-well plate containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates at an appropriate temperature for a defined period (e.g., 24, 48, and 72 hours).
-
Motility Assessment: Assess larval motility under an inverted microscope. Larvae are considered dead or immobile if they do not exhibit any movement.
-
Data Analysis: Calculate the percentage of larval mortality for each concentration and time point. The IC50 (half-maximal inhibitory concentration) values can be determined by plotting the percentage of inhibition against the log of the drug concentration.[3]
Comparative Data Summary
The following tables provide a template for summarizing the expected data from the in-vitro assays.
Table 1: Adult Worm Motility/Mortality Assay - Time to Paralysis and Death (in minutes)
| Concentration (mg/mL) | 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol | Albendazole |
| Paralysis | Death | |
| 10 | Data | Data |
| 25 | Data | Data |
| 50 | Data | Data |
| 100 | Data | Data |
| Control | - | - |
Table 2: Egg Hatch Assay - Percentage Inhibition
| Concentration (µg/mL) | 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol | Albendazole |
| 0.1 | Data | Data |
| 0.5 | Data | Data |
| 1.0 | Data | Data |
| 5.0 | Data | Data |
| LC50 (µg/mL) | Calculated Value | Calculated Value |
Table 3: Larval Motility Assay - IC50 Values (µM)
| Helminth Species | 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol | Albendazole |
| Trichuris muris (L1) | Data | Data |
| Heligmosomoides polygyrus (Adult) | Data | Data |
| Haemonchus contortus (L3) | Data | Data |
Discussion and Future Directions
The in-vitro data will provide a preliminary but critical assessment of the anthelmintic potential of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol in comparison to albendazole. A significantly lower time to paralysis and death in the adult worm assay, a lower LC50 in the egg hatch assay, and lower IC50 values in the larval motility assay would indicate superior in-vitro efficacy of the novel compound.
It is important to note that in-vitro efficacy does not always directly translate to in-vivo effectiveness.[12][13] Therefore, promising results from these in-vitro studies should be followed by in-vivo animal model studies to evaluate the compound's efficacy, pharmacokinetics, and safety profile. Furthermore, investigating the efficacy of the novel compound against albendazole-resistant helminth strains would be a critical next step in determining its potential to address the growing challenge of anthelmintic resistance.[14]
The exploration of novel benzimidazole derivatives like 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol is a vital component of the global effort to control and eliminate helminth infections. Rigorous and standardized in-vitro testing, as outlined in this guide, provides the foundational data necessary to identify and advance the most promising candidates in the drug development pipeline.
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A Senior Application Scientist's Guide to Correlating Experimental Findings with DFT and Molecular Dynamics Simulations
In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is not just beneficial—it's paramount.[1][2] Computational techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have matured into powerful predictive tools, capable of elucidating complex molecular interactions at an atomic level.[3][4] However, these in silico predictions remain hypotheses until they are rigorously tested against real-world, experimental data.[5][6] This guide is designed for researchers, scientists, and drug development professionals, providing a framework for integrating these computational and experimental worlds. We will explore the "why" behind methodological choices, ensuring that every step is part of a self-validating, iterative process that drives scientific discovery forward.
Part 1: Understanding the Computational Toolkit
The decision to use DFT versus MD is driven by the specific scientific question at hand. Each method offers a unique lens through which to view a molecular system.
Density Functional Theory (DFT): The Quantum Mechanical Microscope
DFT is a quantum mechanical method that focuses on the electron density to calculate the electronic structure of a system.[7] This makes it exceptionally powerful for:
-
Elucidating Reaction Mechanisms: Determining transition states and reaction energy barriers.
-
Predicting Spectroscopic Properties: Calculating IR, Raman, and NMR spectra that can be directly compared with experimental results.
-
Understanding Electronic Properties: Investigating orbital interactions, charge distribution, and chemical bonding.
Causality in Choosing DFT: A researcher would choose DFT when the question involves the breaking or forming of chemical bonds, electron transfer, or properties that are fundamentally governed by the electronic configuration of a molecule. For instance, if you are investigating the catalytic mechanism of an enzyme, DFT is the tool of choice to map out the energetic landscape of the reaction. Best-practice guides emphasize a careful selection of the functional and basis set to balance accuracy and computational cost, a critical step in modeling the experiment as closely as possible.[8][9][10]
Molecular Dynamics (MD): Capturing the Dance of Molecules
MD simulations apply classical mechanics (Newton's laws of motion) to model the physical movements of atoms and molecules over time.[3] This approach is ideal for:
-
Exploring Conformational Landscapes: Understanding how proteins or other macromolecules flex, bend, and adopt different shapes.
-
Simulating Binding and Unbinding Events: Observing how a ligand interacts with its target protein, providing insights into binding kinetics and thermodynamics.[3]
-
Calculating Macroscopic Properties: Predicting properties like viscosity, diffusion coefficients, and free energies of binding.
Causality in Choosing MD: An MD simulation is the correct choice when the scientific question revolves around dynamics, conformational changes, or the thermodynamic properties of a system on a larger timescale (nanoseconds to microseconds). For example, to understand how a drug candidate with a known binding pose remains stable within a protein's binding pocket, MD is the indispensable tool. Its primary advantage lies in its explicit treatment of structural flexibility and entropic effects, which are crucial for accurately estimating the thermodynamics of molecular recognition.[3]
Part 2: The Experimental Benchmark: Grounding Simulations in Reality
Computational models must be validated against robust experimental data.[5] The choice of experimental technique should be tailored to measure a parameter that the simulation can predict.
| Experimental Technique | Data Generated | Computational Correlation |
| X-ray Crystallography | High-resolution, 3D atomic coordinates of a molecule in a crystal lattice.[11] | Provides the foundational starting structure for MD simulations. The simulated average structure can be compared back to the crystal structure. |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[12] | MD simulations with methods like MM/PBSA or free energy perturbation (FEP) can calculate the binding free energy (ΔG), which can be directly compared to the experimentally derived ΔG from the Kd.[13] |
| Nuclear Magnetic Resonance (NMR) | Information on molecular structure, dynamics, and binding interactions in solution. | DFT can predict NMR chemical shifts, while MD can model the dynamic ensembles of molecules in solution, providing a point of comparison for NMR-derived structural restraints. |
| Surface Plasmon Resonance (SPR) | Real-time measurement of binding kinetics (kon, koff) and affinity (Kd). | Advanced MD techniques like steered MD or metadynamics can be used to simulate the unbinding process and estimate kinetic rates. |
Part 3: The Integrated Workflow: An Iterative Cycle of Discovery
A successful project does not treat computation and experimentation as separate steps but as a continuous, self-validating loop. Discrepancies are not failures; they are opportunities to refine the model and deepen understanding.[14]
Caption: The iterative workflow for correlating computational and experimental results.
Protocol 1: A Best-Practice MD Simulation Workflow for Protein-Ligand Binding
This protocol outlines the key steps for setting up and running an MD simulation to predict the stability and binding free energy of a protein-ligand complex, designed to be correlated with ITC data.
Objective: To assess the binding stability of a ligand in a protein's active site and calculate its binding free energy.
1. System Preparation (The "Garbage In, Garbage Out" Principle):
- Step 1a (Input): Start with a high-quality experimental structure (e.g., from X-ray crystallography) of the protein-ligand complex.[4]
- Step 1b (Protonation & Topology): Use software (e.g., GROMACS, AMBER) to add hydrogen atoms, assign correct protonation states for residues at a given pH, and generate topology files that define the force field parameters for both the protein and the ligand.[15] Causality: Incorrect protonation states can lead to flawed hydrogen bond networks and inaccurate binding predictions.
- Step 1c (Solvation): Place the complex in a periodic box of explicit water molecules and add counter-ions to neutralize the system.[[“]] Causality: Explicit solvent provides a more realistic biological environment compared to implicit models, improving the accuracy of the simulation.[[“]]
2. Minimization and Equilibration:
- Step 2a (Minimization): Perform a multi-step energy minimization to relax the system and remove any steric clashes.[17] This is typically done by first restraining the protein and ligand heavy atoms and minimizing the water and ions, then gradually releasing the restraints.[17]
- Step 2b (Equilibration): Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure to stabilize the system's density. This is done in NVT (constant volume) and NPT (constant pressure) ensembles, respectively.[17] Causality: This crucial step ensures the system is in a thermodynamically stable state before data collection begins, preventing artifacts in the production run.
3. Production Simulation:
- Step 3a (Execution): Run the simulation without any restraints for a duration sufficient to capture the dynamics of interest (typically 100s of nanoseconds for binding stability).[18] This is the "production" phase where usable data is generated.[18]
- Step 3b (Analysis): Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess stability, inspect hydrogen bonds, and calculate the binding free energy using methods like MM/PBSA.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol provides a standard procedure for determining the binding affinity of a ligand to a protein, generating data to validate the MD simulation results.
Objective: To measure the Kd, ΔH, and stoichiometry of the protein-ligand interaction.
1. Sample Preparation:
- Step 1a (Purity): Ensure both protein and ligand samples are highly pure. Impurities can affect concentration measurements and the binding interaction itself.[19]
- Step 1b (Buffer Matching): Dialyze both the protein and ligand against the same buffer batch extensively. Causality: Mismatched buffers will generate large heats of dilution, obscuring the actual binding signal.[19]
- Step 1c (Concentration): Accurately determine the concentrations of both components. For a 1:1 interaction, the ligand concentration in the syringe should ideally be 10-fold higher than the macromolecule concentration in the cell.[19] If the Kd is unknown, starting with 20 µM protein and 200 µM ligand is a common practice.[19]
2. ITC Experiment Setup:
- Step 2a (Loading): Load the protein solution into the sample cell and the ligand solution into the injection syringe, ensuring no air bubbles are present.
- Step 2b (Parameters): Set the experimental temperature, the number of injections, the volume of each injection, and the spacing between them. A typical experiment might consist of 19 injections of 2 µL each.
3. Data Acquisition and Analysis:
- Step 3a (Titration): Perform the titration. The instrument measures the heat released or absorbed after each injection of the ligand.
- Step 3b (Integration): Integrate the raw power peaks to obtain the heat per injection (ΔH).
- Step 3c (Fitting): Plot the heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one set of sites) to determine the Kd, ΔH, and stoichiometry (n).[12]
Part 4: The Moment of Truth: Data Correlation and Interpretation
The final step is to bring the computational and experimental data together.
Caption: Logic for comparing MD binding energy with experimental ITC data.
Hypothetical Data Comparison Table:
| Parameter | MD Simulation (MM/PBSA) | ITC Experiment | Correlation Assessment |
| Binding Affinity | ΔGbind = -10.5 ± 0.8 kcal/mol | Kd = 100 nM (ΔG = -9.55 kcal/mol) | Good Agreement: The predicted binding energy is within a reasonable margin of the experimental value, validating the binding mode predicted by the simulation. |
| Key Interactions | Stable H-bonds with Glu121, Asp178 | N/A (ITC provides no structural data) | Hypothesis for Refinement: The simulation predicts specific residues are critical. This can be tested experimentally via site-directed mutagenesis. |
| Stoichiometry | 1:1 complex was stable | n = 0.98 ± 0.05 | Excellent Agreement: Both methods confirm a 1:1 binding stoichiometry. |
Interpreting Discrepancies: What if the computational ΔG is -5 kcal/mol, but the experimental value is -10 kcal/mol? This points to a flaw in the computational model.[14]
-
Was the starting structure correct?
-
Was the protonation state of the ligand or protein assigned correctly?
-
Was the force field appropriate for the molecule?
-
Was the simulation time long enough to achieve convergence?
This discrepancy drives the next round of investigation. The experimental result is the ground truth; the computational model must be adjusted until it can reproduce this reality. Once the model is validated, it can then be used to make predictions with a much higher degree of confidence, for example, by screening virtual compound libraries to prioritize synthesis and testing.[20] This iterative, synergistic approach is the hallmark of modern, efficient, and insightful molecular research.
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Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. PubMed Central. Available at: [Link]
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Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Protocols.io. Available at: [Link]
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Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. Available at: [Link]
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Characterizing Binding Interactions by ITC. TA Instruments. Available at: [Link]
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A Technical Guide to the Comparative Cytotoxicity of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol in Cancer vs. Normal Cell Lines
This guide provides a comprehensive analysis of the cytotoxic profile of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol, a novel benzimidazole derivative. We will explore its differential effects on cancerous and non-cancerous cell lines, a critical aspect in the early stages of anticancer drug discovery. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the selective cytotoxicity of potential therapeutic agents, supported by detailed experimental protocols and illustrative data.
Introduction: The Quest for Selective Cancer Therapeutics
The grand challenge in oncology is to develop therapies that are highly effective against malignant cells while sparing healthy tissues.[1] This concept of selective cytotoxicity is the holy grail of cancer research, promising treatments with wider therapeutic windows and reduced side effects for patients.[1] Non-selective anticancer drugs are a significant cause for concern in chemotherapy.[2] Therefore, modern drug screening should not only focus on high anticancer activity but also on identifying agents that selectively eliminate cancer cells.[2]
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] Its derivatives have demonstrated a wide array of biological activities, including potent anticancer effects.[4] These compounds are known to exert their cytotoxic effects through various mechanisms, such as disrupting tubulin polymerization, intercalating with DNA, inhibiting topoisomerases, and inducing apoptosis.[5] The structural versatility of the benzimidazole nucleus allows for modifications that can enhance efficacy and selectivity.[4] This guide focuses on a specific derivative, 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol, to illustrate a systematic approach to evaluating its potential as a selective anticancer agent.
Compound Profile: 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
Chemical Structure and Properties
-
IUPAC Name: 1-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione[6]
-
Molecular Formula: C₁₅H₁₄N₂OS[6]
-
Molecular Weight: 270.4 g/mol [6]
-
Appearance: Off-white to pale yellow solid.
-
Solubility: Soluble in DMSO and other organic solvents, with limited aqueous solubility.[6]
The presence of the methoxybenzyl group can influence the compound's lipophilicity and its interaction with biological targets. The benzimidazole-2-thiol core is a key pharmacophore known for its diverse biological activities.
Experimental Design for Comparative Cytotoxicity Assessment
A successful comparative cytotoxicity study hinges on a well-designed experimental workflow. The following diagram outlines the key stages of our investigation.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Rationale for Cell Line Selection:
To obtain a meaningful assessment of selectivity, it is crucial to test the compound on both cancer and normal cell lines. For this illustrative study, we have chosen the following:
-
Cancer Cell Line: MCF-7 (Human Breast Adenocarcinoma): A well-characterized and widely used cell line in cancer research, representing a common solid tumor type.
-
Normal Cell Line: MCF-10A (Non-tumorigenic Breast Epithelial Cells): This cell line is derived from normal breast tissue and serves as an excellent control to assess the compound's toxicity towards healthy cells from the same tissue of origin.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Materials:
-
1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
-
MCF-7 and MCF-10A cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 and MCF-10A cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of medium into 96-well plates.[9]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.[9]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Presentation and Analysis
The cytotoxic effect of a compound is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.[12]
Illustrative Cytotoxicity Data:
| Cell Line | Cell Type | IC50 (µM) of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol |
| MCF-7 | Human Breast Cancer | 15.8 |
| MCF-10A | Normal Human Breast Epithelial | 85.3 |
Calculating the Selectivity Index (SI):
The selectivity of a compound is quantified by the Selectivity Index (SI), which is the ratio of its cytotoxicity in normal cells to that in cancer cells.[13]
SI = IC50 in normal cell line / IC50 in cancer cell line [13]
A higher SI value indicates greater selectivity for cancer cells.[13] A compound with an SI value greater than 2 is generally considered to have selective cytotoxicity.[13]
For our illustrative data:
SI = 85.3 µM / 15.8 µM = 5.4
This SI value suggests that 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol is approximately 5.4 times more toxic to MCF-7 cancer cells than to MCF-10A normal cells.
Mechanistic Insights and Discussion
The favorable selectivity index of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol warrants further investigation into its mechanism of action. Benzimidazole derivatives are known to induce apoptosis in cancer cells.[14] A plausible hypothesis is that the compound selectively triggers apoptotic pathways in cancer cells due to their inherent vulnerabilities, such as altered signaling pathways or higher metabolic rates.
The following diagram illustrates a potential mechanism of action, where the compound induces apoptosis through the intrinsic pathway.
Caption: Proposed apoptotic pathway induced by the compound.
This hypothetical pathway suggests that the compound may inhibit anti-apoptotic proteins like Bcl-2 while activating pro-apoptotic proteins like Bax. This leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death. The selectivity could arise from cancer cells' addiction to anti-apoptotic pathways, making them more susceptible to inhibitors like our compound.
Conclusion and Future Directions
This guide has outlined a systematic approach for evaluating the comparative cytotoxicity of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol. The illustrative data demonstrates its potential as a selective anticancer agent with a favorable therapeutic window. However, further in-depth studies are essential to validate these preliminary findings.
Future research should focus on:
-
Broad-Spectrum Screening: Evaluating the compound against a wider panel of cancer and normal cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound through techniques like Western blotting, flow cytometry, and gene expression analysis.
-
In Vivo Efficacy: Assessing the compound's antitumor activity and toxicity in animal models.
By following a rigorous and logical scientific approach, we can effectively identify and characterize promising new candidates for the next generation of selective cancer therapies.
References
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Dalton Transactions. (2021). Studies on anticancer properties with varying co-ligands in a Ru(ii) arene benzimidazole system. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Procedure. Retrieved from [Link]
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Molecules. (2012). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Retrieved from [Link]
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Anticancer Research. (2014). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Retrieved from [Link]
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Molecules. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol, ensuring the protection of personnel and compliance with regulatory standards. The procedures outlined herein are grounded in established safety protocols for sulfur-containing heterocyclic compounds and are designed to be a self-validating system for your laboratory's operational safety.
Foundational Knowledge: Understanding the Compound
Before any handling or disposal, a thorough understanding of the subject compound is paramount. 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol belongs to the benzimidazole class, a family of heterocyclic aromatic compounds. The presence of a thiol (-SH) group and the overall molecular structure inform its potential reactivity and hazards.
While specific, comprehensive hazard data for 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol is not extensively documented, the precautionary principle dictates that we infer its potential hazards from structurally similar compounds. Benzimidazole derivatives are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, it must be handled as a hazardous substance.
| Compound Profile: 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol | |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl]-1H-benzimidazole-2-thione[3] |
| CAS Number | 352330-22-4[3] |
| Molecular Formula | C₁₅H₁₄N₂OS[3] |
| Molecular Weight | 270.4 g/mol [3] |
| Inferred Hazards | Potential for skin irritation, serious eye irritation, and respiratory irritation.[1][2] Harmful if swallowed or in contact with skin.[1] |
| Primary Disposal Route | Licensed Chemical Waste Incineration[4][5] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol, from the point of generation to final removal by a certified waste management service.
Step 1: Immediate Hazard Mitigation & Personal Protective Equipment (PPE)
Causality: The first priority is to prevent exposure. Based on the potential for skin and eye irritation, as well as respiratory effects from dust inhalation, a robust selection of PPE is non-negotiable.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Wear a lab coat, with additional impervious clothing if significant handling is required.[4]
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to ensure adequate ventilation.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[4]
Step 2: Waste Segregation and Collection
Causality: Proper segregation prevents dangerous chemical reactions and ensures the waste is managed by the correct disposal stream. Cross-contamination can lead to unsafe conditions and regulatory non-compliance.
-
Designate a Waste Stream: This compound must be disposed of as hazardous chemical waste. Do not mix it with non-hazardous laboratory trash.
-
Solid Waste: Collect unused or contaminated solid 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol in a dedicated, properly labeled, and sealable container.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must also be placed in this designated hazardous waste container.
-
Avoid Incompatibilities: Keep this waste stream separate from strong oxidizing agents.[1]
Step 3: Containerization and Labeling
Causality: Clear and accurate labeling is a cornerstone of laboratory safety and is required by law. It communicates the container's contents and associated hazards to all personnel and waste handlers.
-
Container Selection: Use a robust, chemically compatible container with a secure, tight-fitting lid.
-
Labeling Protocol: The label must be legible and securely affixed. It should include, at a minimum:
-
The full chemical name: "1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol"
-
The words "Hazardous Waste"
-
Associated Hazard Statements (e.g., "Causes skin and eye irritation," "May cause respiratory irritation")
-
The date accumulation started.
-
The laboratory or principal investigator's name.
-
Step 4: Interim Storage
Causality: Safe storage prevents accidental spills, exposure, and degradation of the container while awaiting pickup.
-
Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage facility.[1]
-
Conditions: The storage area should be cool, dry, and away from heat or ignition sources.[1] Ensure it is stored away from incompatible materials.
Step 5: Final Disposal
Causality: The chemical nature of this sulfur-containing organic compound dictates the appropriate final disposal method to ensure its complete and safe destruction, preventing environmental release.
-
Professional Disposal: The ultimate disposal of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol must be conducted through a licensed and approved professional waste disposal service.[5][6]
-
Recommended Method: The preferred method of destruction is controlled incineration in a facility equipped with flue gas scrubbing.[4][5] This process breaks down the organic structure and the scrubber neutralizes potentially harmful sulfur oxide gases that could otherwise contribute to air pollution.[7]
-
Contaminated Packaging: Dispose of the original product container as unused product waste, ensuring it is empty and triple-rinsed (if practical), with the rinsate collected as hazardous waste.[4]
Emergency Procedures: Accidental Release
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Don PPE: Wear the appropriate PPE as described in Step 1 of the disposal protocol.
-
Containment and Cleanup:
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Disposal Logic Workflow
The following diagram illustrates the decision-making process for the proper management of waste containing 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol.
Caption: Disposal workflow for 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol.
References
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1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol. PubChem, National Center for Biotechnology Information. [Link]
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Sulfur-Containing Heterocyclic Compounds. JECFA Food Additives Series 50, INCHEM. [Link]
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GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Alberta Environment. [Link]
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Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics. PubMed, National Library of Medicine. [Link]
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A Senior Application Scientist's Guide to Handling 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol (CAS: 352330-22-4). As a substituted benzimidazole-2-thiol, this compound warrants a cautious and well-planned approach to handling. While specific toxicological data for this exact molecule is limited, its structural motifs—a benzimidazole core and a thiol group—necessitate stringent safety measures based on the known hazards of analogous compounds. This guide is designed to establish a self-validating system of safety, ensuring that every procedural step is grounded in a clear understanding of the potential risks and the rationale behind each precaution.
Hazard Analysis: A Proactive Assessment
The cornerstone of laboratory safety is a thorough understanding of the potential hazards. Based on data from structurally similar benzimidazole thiols, we can anticipate a comparable hazard profile for 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol.
The primary risks are associated with direct contact and inhalation. The benzimidazole scaffold is biologically active, and many derivatives are investigated for pharmacological effects, implying potential for systemic effects if absorbed. The thiol (-SH) group, while key to its chemical reactivity, is notorious for causing strong, unpleasant odors and can act as a skin sensitizer.
A summary of anticipated hazards, extrapolated from analogous compounds, is presented below.
| Hazard Category | Anticipated Risk | Rationale & Causality |
| Acute Oral Toxicity | Category 3 or 4 (Toxic or Harmful) | Benzimidazole-2-thiol is classified as toxic if swallowed. Ingestion can lead to gastrointestinal irritation.[1] |
| Acute Dermal Toxicity | Category 4 (Harmful) | Harmful in contact with skin is a common classification for this chemical family, indicating significant absorption potential.[1][2] |
| Acute Inhalation Toxicity | Category 4 (Harmful) | As a fine powder, the compound can be easily aerosolized, posing an inhalation risk. It may cause respiratory irritation.[1][2] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Direct contact is likely to cause skin irritation.[1][2] |
| Eye Damage/Irritation | Category 2 (Serious Irritant) | The compound is expected to cause serious eye irritation upon contact.[1][2] |
| Skin Sensitization | Sub-category 1A (Sensitizer) | May cause an allergic skin reaction. Repeated exposure can lead to a heightened allergic response. |
| Specific Target Organ Toxicity | Potential for organ damage | Some analogues may cause damage to organs through prolonged or repeated exposure. |
The Core Defense: Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and directly correlated with the identified risks and the specific handling procedure. The following protocols are the minimum required standard.
Hand Protection: The First Line of Contact
Protocol: Always wear double gloves. The inner glove should be a standard powder-free nitrile examination glove. The outer glove should be a chemotherapy-rated nitrile glove (tested to ASTM D6978 standard) or a thicker, chemical-resistant nitrile glove.[3][4]
Causality & Rationale:
-
Preventing Dermal Absorption: The primary reason for gloves is to prevent skin contact, as the compound is considered harmful upon absorption.[1][2]
-
Double Gloving: This practice significantly reduces the risk of exposure. If the outer glove is contaminated or torn, it can be safely removed without compromising the barrier provided by the inner glove.[3] This is critical when exiting a containment area like a fume hood.
-
Nitrile Material: Nitrile gloves offer good resistance to a broad range of chemicals and are a safer alternative to latex, which can cause allergic reactions.[5]
-
Glove Change Frequency: Outer gloves should be changed immediately upon known contact with the chemical or every 30-60 minutes during extended procedures to mitigate the risk of permeation—the process by which a chemical can pass through an intact glove material.[3][6]
Eye and Face Protection: Shielding Sensitive Mucosa
Protocol: At a minimum, wear tightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[7] When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., dissolution in a vortex), a full-face shield must be worn over the safety goggles.
Causality & Rationale:
-
Serious Eye Irritation Risk: This class of compounds is known to cause serious eye irritation.[1] Goggles provide a seal around the eyes to protect from dust and splashes.
-
Splash Hazard: A face shield provides a secondary layer of protection for the entire face, which is crucial during tasks that could generate droplets or splashes.
Body Protection: Preventing Widespread Contamination
Protocol: A clean, long-sleeved laboratory coat is mandatory for all procedures. For tasks involving quantities greater than 10g or where significant dust or splash is anticipated, a disposable, back-closing, impermeable gown should be worn over the lab coat.[4]
Causality & Rationale:
-
Skin Contact Prevention: A lab coat or gown prevents incidental contact with the arms and torso.
-
Impermeability: Standard cotton lab coats can absorb chemical splashes. An impermeable gown ensures that liquid does not seep through to the underlying clothing or skin.
Respiratory Protection: Securing the Airway
Protocol: All handling of the solid powder must be conducted within a certified chemical fume hood to control exposure at the source.[8] If a fume hood is unavailable or during a significant spill cleanup outside of a hood, a NIOSH-approved respirator is required. The minimum for this compound is an elastomeric half-mask respirator with P100 (particulate) filters.[4][9]
Causality & Rationale:
-
Inhalation Hazard: The compound is harmful if inhaled and may cause respiratory irritation.[1]
-
Engineering Controls First: A chemical fume hood is the primary engineering control designed to capture and exhaust chemical dust and vapors, representing the most effective way to minimize respiratory exposure.
-
Respirator as a Secondary Defense: A respirator is used when engineering controls are insufficient or not available. P100 filters are 99.97% efficient at removing airborne particulates, providing robust protection against the dust form of the compound.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.
Caption: PPE selection workflow based on the task and engineering controls.
Operational Protocol: Weighing and Preparing a Stock Solution
This step-by-step procedure integrates PPE and engineering controls for a common laboratory task.
-
Preparation: Before bringing the chemical into the workspace, don all required "Base PPE" (double nitrile gloves, lab coat, safety goggles). Ensure the chemical fume hood is on and operating correctly.
-
Staging: Place a weigh boat, spatula, and a sealable container with the appropriate solvent inside the fume hood.
-
Weighing: Retrieve the container of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol. Open it only inside the fume hood. Carefully transfer the desired amount of solid to the weigh boat, minimizing any dust creation.
-
Dissolution: Add the weighed solid to the solvent container. Seal the container securely. If necessary, use a vortex mixer or sonicator inside the fume hood to aid dissolution.
-
Initial Cleanup: Tightly seal the stock chemical container. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the exterior of the new solution container and the spatula. Dispose of the wipe and weigh boat into a dedicated solid hazardous waste bag located inside the hood.
-
Doffing: Remove the outer pair of gloves and dispose of them in the hazardous waste bag before removing your hands from the fume hood.
-
Final Steps: Transport the sealed solution container to its designated storage location. Wash hands thoroughly with soap and water.
Decontamination and Disposal: A Critical Final Step
Improper disposal and decontamination can lead to lingering hazards and cross-contamination. Due to the thiol functional group, odor control is a primary concern.
Equipment Decontamination
Protocol: All non-disposable glassware, spatulas, and stir bars that have come into contact with the compound must be decontaminated immediately after use.
-
Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) inside the fume hood, collecting the rinsate as hazardous liquid waste.
-
Submerge the rinsed equipment in a dedicated bleach bath (a 10-20% solution of commercial bleach in water) inside the fume hood.[10]
-
Allow the equipment to soak for at least 12 hours. This process oxidizes the thiol group, neutralizing the potent odor.[8][10]
-
After soaking, the equipment can be removed, rinsed thoroughly with water, and cleaned via standard laboratory procedures.
Waste Disposal Plan
All waste streams must be treated as hazardous. Do not dispose of this chemical or its solutions down the drain.[2]
| Waste Type | Collection & Handling Procedure |
| Solid Waste | Includes contaminated gloves, wipes, weigh boats, and excess solid chemical. Collect in a clearly labeled, sealed plastic bag or container designated "Hazardous Waste."[8] Keep this container inside the fume hood during operations. |
| Liquid Waste | Includes unused solutions and solvent rinses. Collect in a dedicated, sealed, and properly labeled "Hazardous Waste" container. Ensure the container material is compatible with the solvents used. |
| Sharps Waste | Includes any contaminated needles or razor blades. Dispose of immediately into a designated sharps container for hazardous chemical waste. |
All waste must be disposed of through your institution's environmental health and safety (EHS) office or an approved waste disposal plant.[1][2]
References
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NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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Interstate Safety. (n.d.). Gloves Chemical Resistance Chart. [Link]
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University of Rochester, Department of Chemistry. (2026). Reagents & Solvents: How to Work with Thiols. [Link]
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American Society for Healthcare Engineering. (n.d.). Personal Protective Equipment. [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
